3-Bromo-3-ethylpentane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-3-ethylpentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Br/c1-4-7(8,5-2)6-3/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWMTSXDBBJVHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Bromo-3-ethylpentane from 3-ethyl-3-pentanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-bromo-3-ethylpentane from 3-ethyl-3-pentanol (B146929). The document details the underlying reaction mechanism, experimental protocols, and relevant quantitative data to support research and development in synthetic and medicinal chemistry.
Introduction
The conversion of tertiary alcohols to tertiary alkyl halides is a fundamental transformation in organic synthesis. This compound, a tertiary alkyl bromide, serves as a valuable intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients. The synthesis from its corresponding tertiary alcohol, 3-ethyl-3-pentanol, is typically achieved through a nucleophilic substitution reaction under acidic conditions. This guide will focus on the prevalent SN1 (Substitution Nucleophilic Unimolecular) mechanism governing this transformation.
Reaction Mechanism and Signaling Pathway
The reaction of 3-ethyl-3-pentanol with hydrobromic acid proceeds through an SN1 mechanism. This is a multi-step process initiated by the protonation of the alcohol's hydroxyl group, which transforms it into a good leaving group (water). The subsequent departure of the water molecule results in the formation of a stable tertiary carbocation. Finally, the bromide ion, acting as a nucleophile, attacks the carbocation to form the final product, this compound.[1][2]
The key steps are outlined below:
-
Protonation of the alcohol: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton from the hydrobromic acid.
-
Formation of a carbocation: The protonated hydroxyl group (oxonium ion) departs as a water molecule, leaving behind a planar, sp²-hybridized tertiary carbocation. This is the rate-determining step of the reaction.[3]
-
Nucleophilic attack by bromide: The bromide ion attacks the electrophilic carbocation from either face, leading to the formation of the alkyl bromide.
Caption: SN1 reaction pathway for the synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative data for the starting material and the product.
| Property | 3-ethyl-3-pentanol (Starting Material) | This compound (Product) | Reference(s) |
| Molecular Formula | C₇H₁₆O | C₇H₁₅Br | [4],[5] |
| Molecular Weight | 116.20 g/mol | 179.10 g/mol | [4],[5] |
| Appearance | Clear liquid | Not specified | [4] |
| Boiling Point | 140-142 °C | 55 °C @ 15 Torr | [4] |
| Density | 0.82 g/cm³ | Not specified | [4] |
| CAS Number | 597-49-9 | 73908-04-0 | [4],[5] |
| Typical Yield | Not applicable | High (specific value depends on conditions) |
Experimental Protocols
Two common methods for the synthesis of tertiary alkyl bromides from tertiary alcohols are presented below. These are generalized procedures that can be adapted for the synthesis of this compound. For tertiary alcohols, the reaction is often facile and can proceed at room temperature.[1]
Method A: Using Concentrated Hydrobromic Acid
This is the most direct method for this conversion.
Materials:
-
3-ethyl-3-pentanol
-
Concentrated hydrobromic acid (48% aqueous solution)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Separatory funnel
-
Round-bottom flask
-
Distillation apparatus
Procedure:
-
In a separatory funnel, combine 3-ethyl-3-pentanol and an equimolar amount of concentrated hydrobromic acid.
-
Stopper the funnel and shake the mixture for 10-15 minutes. Vent the funnel periodically to release any pressure buildup.
-
Allow the layers to separate. The upper layer is the crude this compound.
-
Drain the lower aqueous layer.
-
Wash the organic layer with an equal volume of water to remove any remaining acid.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid. Again, vent the funnel frequently.
-
Wash the organic layer with brine to remove any dissolved water.
-
Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Decant or filter the dried liquid into a round-bottom flask.
-
Purify the this compound by distillation. Collect the fraction boiling at the appropriate temperature (the boiling point at atmospheric pressure will be higher than the reported 55 °C at 15 Torr).
Method B: In-situ Generation of HBr from Sodium Bromide and Sulfuric Acid
This method generates hydrobromic acid in the reaction mixture.
Materials:
-
3-ethyl-3-pentanol
-
Sodium bromide (NaBr)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Round-bottom flask with a reflux condenser
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve sodium bromide in water.
-
Add 3-ethyl-3-pentanol to the flask.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid with stirring.
-
Attach a reflux condenser and gently heat the mixture for 30-60 minutes.
-
Allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel. Two layers will form.
-
Separate the layers and follow the washing and drying steps as described in Method A (steps 5-9).
-
Purify the product by distillation.
Experimental Workflow
The general workflow for the synthesis and purification of this compound is depicted below.
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 3-ethyl-3-pentanol is a straightforward and efficient process that relies on the well-established SN1 reaction mechanism. This guide provides the necessary theoretical background and practical considerations for successfully carrying out this synthesis in a laboratory setting. The choice between using concentrated hydrobromic acid directly or generating it in-situ offers flexibility depending on the available reagents and desired reaction conditions. Proper work-up and purification are crucial for obtaining a high-purity product suitable for further applications in drug development and organic synthesis.
References
- 1. Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35 – Chemia [chemia.manac-inc.co.jp]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 3-Ethyl-3-pentanol - Wikipedia [en.wikipedia.org]
- 5. This compound | C7H15Br | CID 12571322 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical and chemical properties of 3-Bromo-3-ethylpentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Bromo-3-ethylpentane, a tertiary alkyl halide. The information presented herein is intended to support research and development activities by providing key data on its synthesis, purification, reactivity, and spectroscopic characterization.
Core Physical and Chemical Properties
This compound, also known as triethylcarbinyl bromide, is a halogenated alkane with the chemical formula C₇H₁₅Br.[1][2][3] Its structure consists of a central carbon atom bonded to a bromine atom and three ethyl groups. This tertiary structure significantly influences its chemical reactivity. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₅Br | [1][2][3] |
| Molecular Weight | 179.10 g/mol | [1][4] |
| CAS Number | 73908-04-0 | [2][3][4] |
| Boiling Point | 55 °C at 15 Torr | [2] |
| Density (predicted) | 1.138 ± 0.06 g/cm³ | [2] |
| LogP (predicted) | 3.35010 | [2] |
| Storage Temperature | Room Temperature, Inert Atmosphere | [2][4] |
Synthesis and Purification
Synthesis Protocol: From 3-Ethylpentan-3-ol
A common method for the synthesis of this compound is the reaction of the corresponding tertiary alcohol, 3-ethylpentan-3-ol, with a brominating agent. One documented method involves the use of trimethylsilyl (B98337) bromide.[2] While the specific literature for a detailed protocol with trimethylsilyl bromide was not found, a general and effective method for the conversion of tertiary alcohols to tertiary alkyl bromides involves the use of hydrobromic acid.
Experimental Protocol: Synthesis of this compound from 3-Ethylpentan-3-ol with Hydrobromic Acid
-
Materials:
-
3-Ethylpentan-3-ol
-
Concentrated Hydrobromic Acid (48%)
-
Anhydrous Calcium Chloride
-
Sodium Bicarbonate solution (5%)
-
Deionized Water
-
Diethyl ether or other suitable organic solvent
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3-ethylpentan-3-ol.
-
Cool the flask in an ice bath and slowly add an excess of cold, concentrated hydrobromic acid with stirring. Due to the reactive nature of the tertiary alcohol, the reaction is often vigorous.
-
After the initial reaction subsides, remove the ice bath and allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Transfer the reaction mixture to a separatory funnel. The organic layer, containing the crude this compound, will typically be the upper layer.
-
Separate the organic layer and wash it sequentially with cold water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter to remove the drying agent. The resulting solution contains the crude this compound.
-
Purification Protocol: Fractional Distillation
The primary method for purifying this compound is fractional distillation, which separates compounds based on differences in their boiling points. This is particularly important to remove any unreacted starting material or byproducts.
Experimental Protocol: Purification by Fractional Distillation
-
Apparatus:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask
-
Heating mantle
-
Thermometer
-
-
Procedure:
-
Transfer the crude this compound to the distillation flask along with a few boiling chips.
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Begin heating the distillation flask gently.
-
Carefully monitor the temperature at the head of the fractionating column.
-
Collect the fraction that distills at the boiling point of this compound (55 °C at 15 Torr).[2] It is advisable to collect fractions over a narrow temperature range to ensure high purity.
-
The purity of the collected fractions can be assessed by techniques such as gas chromatography (GC) or NMR spectroscopy.
-
Chemical Reactivity and Mechanisms
As a tertiary alkyl halide, this compound readily undergoes nucleophilic substitution (Sₙ1) and elimination (E1) reactions, particularly in the presence of a weak nucleophile and a polar protic solvent. A common example is its reaction when heated in methanol.
Sₙ1 and E1 Reactions in Methanol
When this compound is heated in methanol, it undergoes a solvolysis reaction that yields a mixture of substitution and elimination products. The reaction proceeds through a stable tertiary carbocation intermediate.
The workflow for this reaction is depicted below:
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the symmetry of the molecule (three equivalent ethyl groups attached to a central carbon), the NMR spectra are relatively simple.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three different carbon environments:
-
The quaternary carbon bonded to the bromine atom.
-
The methylene (B1212753) (-CH₂-) carbons of the ethyl groups.
-
The methyl (-CH₃) carbons of the ethyl groups.
¹H NMR: The ¹H NMR spectrum is expected to show two signals:
-
A quartet for the methylene protons (-CH₂-) due to coupling with the adjacent methyl protons.
-
A triplet for the methyl protons (-CH₃-) due to coupling with the adjacent methylene protons.
For the related 3-ethylpentane (B1585240), the -CH₃ protons appear around 0.84 ppm and the -CH₂- protons are in the range of 1.09-1.43 ppm.[6] The bromine atom in this compound would likely cause a downfield shift of the methylene proton signals.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be dominated by absorptions corresponding to C-H and C-C bond vibrations. Key expected peaks are summarized in Table 2.
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2975-2850 | C-H stretching | -CH₃, -CH₂- |
| 1465-1450 | C-H bending (scissoring) | -CH₂- |
| 1380-1370 | C-H bending (umbrella) | -CH₃ |
| ~700-500 | C-Br stretching | C-Br |
The fingerprint region (below 1500 cm⁻¹) will contain complex vibrations characteristic of the entire molecule. The IR spectrum of the parent alkane, 3-ethylpentane, shows strong C-H stretching and bending vibrations in the expected regions.[7] The presence of the C-Br bond in this compound would introduce a characteristic absorption at a lower wavenumber.
References
- 1. This compound | C7H15Br | CID 12571322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. This compound [webbook.nist.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. C7H16 C-13 nmr spectrum of 3-ethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3-ethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 3-ETHYLPENTANE(617-78-7) 1H NMR spectrum [chemicalbook.com]
- 7. C7H16 infrared spectrum of 3-ethylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 3-ethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Spectroscopic Analysis of 3-Bromo-3-ethylpentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 3-Bromo-3-ethylpentane, a tertiary alkyl halide. Due to the limited availability of published experimental spectra for this specific compound in public databases, this guide focuses on predicted spectroscopic values and analysis based on established principles and data from analogous structures. It serves as a valuable resource for the identification and characterization of this compound and similar molecules in a laboratory setting.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established empirical rules, spectral data of structurally similar compounds such as 3-bromopentane (B47287) and 3-ethylpentane, and general knowledge of spectroscopic principles for alkyl halides.
Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -CH₃ | 0.9 - 1.1 | Triplet (t) | 9H |
| -CH₂- | 1.8 - 2.1 | Quartet (q) | 6H |
Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-Br (Quaternary) | 60 - 70 |
| -CH₂- | 30 - 40 |
| -CH₃ | 8 - 15 |
Predicted Infrared (IR) Spectroscopy Data
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H stretch (sp³) | 2850 - 3000 | Strong |
| C-H bend (CH₃ and CH₂) | 1375 - 1470 | Medium |
| C-Br stretch | 500 - 600 | Medium to Strong |
Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation | Relative Abundance |
| 178/180 | Molecular ion peak [M]⁺ and [M+2]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) | Low |
| 99 | [M - Br]⁺, loss of bromine radical | High |
| 71 | [C₅H₁₁]⁺, subsequent fragmentation | High |
| 43 | [C₃H₇]⁺, further fragmentation | High (often base peak) |
Experimental Protocols
The following are detailed methodologies for acquiring high-quality spectroscopic data for a tertiary alkyl halide like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments) to obtain a spectrum with singlet peaks for each unique carbon.
-
Spectral Width: Approximately 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (longer delay for quaternary carbons).
-
Number of Scans: 128-1024 or more, as ¹³C has a low natural abundance and sensitivity.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and integration to assign the signals to the respective protons and carbons in the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule, particularly the C-Br bond.
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of liquid this compound directly onto the center of the ATR crystal.
-
Lower the ATR press to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding vibrational modes (e.g., C-H stretch, C-H bend, C-Br stretch).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.
GC-MS Parameters:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40 - 400.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺). Note the characteristic isotopic pattern for bromine (two peaks of nearly equal intensity separated by 2 m/z units, corresponding to ⁷⁹Br and ⁸¹Br).
-
Analyze the major fragment ions and propose logical fragmentation pathways to account for their formation. This will provide structural information about the molecule.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, showing how data from different techniques are integrated to confirm the molecular structure.
Stability and Storage of 3-Bromo-3-ethylpentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 3-Bromo-3-ethylpentane (CAS No: 73908-04-0), a tertiary alkyl halide. Understanding the chemical stability of this reagent is critical for ensuring experimental reproducibility, maintaining purity, and ensuring safety in research and development settings. This document outlines the key factors influencing its stability, its primary degradation pathways, and recommended protocols for storage, handling, and stability assessment.
Core Chemical Properties
| Property | Value | Source |
| Molecular Formula | C7H15Br | [1][2] |
| Molecular Weight | 179.10 g/mol | [1][2] |
| Structure | Tertiary Alkyl Bromide | N/A |
Factors Influencing Stability
The stability of this compound is influenced by several environmental and chemical factors. As a tertiary alkyl halide, it is particularly susceptible to degradation through nucleophilic substitution and elimination reactions.
| Factor | Effect on Stability | Mitigation Strategy |
| Temperature | Elevated temperatures significantly accelerate the rates of both substitution (SN1) and elimination (E1) reactions, leading to the formation of alcohols, ethers (in the presence of alcohol solvents), and alkenes. Thermal decomposition at higher temperatures can lead to the elimination of hydrogen bromide. | Store at controlled room temperature, or as recommended by the supplier. For long-term storage, refrigeration (2-8°C) in a well-sealed container may be considered to minimize degradation. |
| Light (UV) | The Carbon-Bromine bond is susceptible to homolytic cleavage when exposed to UV light. This process generates free radicals, which can initiate uncontrolled chain reactions, leading to a variety of degradation products and potential polymerization. | Store in amber glass vials or other opaque containers to protect from light. Conduct manipulations in a fume hood with the sash down to minimize exposure to overhead lighting where possible. |
| Moisture (Water) | Water acts as a nucleophile, leading to slow hydrolysis via an SN1 mechanism to form 3-ethyl-3-pentanol (B146929). The presence of moisture will lead to a gradual decrease in the purity of the material over time. | Store in a tightly sealed container with a PTFE-lined cap to prevent moisture ingress. Storage in a desiccator or under an inert atmosphere is recommended. |
| Presence of Bases/Acids | Strong bases will promote dehydrohalogenation via an E2 mechanism to form alkenes. Even weak bases can accelerate decomposition. Acids can catalyze both substitution and elimination pathways. | Ensure storage containers and handling equipment are clean and free of acidic or basic residues. Avoid storage in proximity to strong acids, bases, and reactive metals. |
| Atmosphere | While not highly reactive with oxygen at ambient temperatures, long-term storage in the presence of air is not ideal. To ensure the highest purity, an inert atmosphere is recommended. | For long-term storage or for high-purity applications, storing under an inert atmosphere of argon or nitrogen is best practice. |
Primary Degradation Pathways
This compound primarily degrades through two competitive pathways: unimolecular nucleophilic substitution (SN1) and unimolecular elimination (E1). The tertiary nature of the substrate allows for the formation of a relatively stable tertiary carbocation intermediate, which is central to both mechanisms.
Nucleophilic Substitution (SN1)
In the presence of nucleophiles such as water or alcohols, this compound can undergo solvolysis. This is a two-step reaction involving the formation of a carbocation intermediate.
Elimination (E1)
Concurrent with the SN1 pathway, the carbocation intermediate can also undergo elimination of a proton from a beta-carbon, leading to the formation of an alkene. This pathway is also favored by heat.
Recommended Storage Conditions
To ensure the long-term stability and maintain the purity of this compound, the following storage conditions are recommended.
| Parameter | Recommendation | Rationale |
| Temperature | Controlled Room Temperature (20-25°C). Refrigeration (2-8°C) for long-term storage. | Minimizes the rate of substitution and elimination reactions. |
| Atmosphere | Inert Atmosphere (Argon or Nitrogen). | Prevents hydrolysis from atmospheric moisture and potential oxidation. |
| Container | Tightly-sealed amber glass bottle with a PTFE-lined cap. | Protects from light to prevent photolytic decomposition and provides a non-reactive seal against moisture. |
| Chemical Segregation | Store separately from strong bases, strong oxidizers, and reactive metals. | Prevents accidental contact and potentially violent reactions. |
Experimental Protocols for Stability Assessment
A rigorous assessment of stability involves monitoring the purity of this compound over time under controlled conditions. The primary analytical techniques for this are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Purity Assessment by GC-MS
GC-MS is a highly sensitive method for separating and identifying volatile degradation products, such as the corresponding alcohol (3-ethyl-3-pentanol) and alkene (3-ethyl-2-pentene).
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a high-purity, volatile, and non-reactive solvent (e.g., hexane (B92381) or ethyl acetate).
-
Method Development: Develop a GC method with a suitable temperature ramp to achieve baseline separation of the parent compound from potential impurities and degradation products.
-
Initial Analysis (Time-Zero): Analyze a freshly prepared sample to establish the initial purity profile and retention times of all components.
-
Stability Study: Store aliquots of the bulk material under various test conditions (e.g., 4°C in the dark, 25°C with light exposure, 40°C in the dark).
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 6, 12 months), withdraw an aliquot from each storage condition, prepare a sample, and analyze it using the established GC-MS method.
-
Data Analysis: Calculate the purity by area percent normalization. Track the decrease in the main peak area and the increase in impurity peaks over time to determine the rate of degradation under each condition.
Structural Confirmation by NMR Spectroscopy
¹H and ¹³C NMR spectroscopy can be used to monitor the appearance of degradation products, which will have characteristic signals distinct from the parent compound.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube. An internal standard (e.g., TMS or a stable compound with a known concentration) can be added for quantitative analysis.
-
Initial Spectrum (Time-Zero): Acquire and record a high-resolution spectrum of a fresh sample.
-
Stability Monitoring: Store the NMR tube under the desired test condition.
-
Time-Point Analysis: Acquire spectra at regular intervals.
-
Data Analysis: Monitor for the appearance of new peaks. For example, the formation of 3-ethyl-3-pentanol would result in the appearance of a hydroxyl proton signal and shifts in the signals of the adjacent carbons and protons. The formation of 3-ethyl-2-pentene (B1580655) would show characteristic vinylic proton signals.
Conclusion
This compound is a reactive tertiary alkyl halide whose stability is highly dependent on storage conditions. Its primary degradation pathways are nucleophilic substitution (SN1) and elimination (E1), which are accelerated by heat, light, and the presence of nucleophiles or bases. To ensure its integrity and purity for research and development applications, it is imperative to store this compound under an inert atmosphere, protected from light and moisture, and at a controlled room temperature or below. Regular analytical testing using methods such as GC-MS is recommended to monitor the purity of aged stock.
References
Synthesis of 3-Bromo-3-ethylpentane via S_N1 Reaction with HBr: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3-bromo-3-ethylpentane from 3-ethyl-3-pentanol (B146929) using hydrobromic acid. The described methodology follows a classic nucleophilic substitution (S_N1) pathway, a fundamental reaction in organic chemistry for the conversion of tertiary alcohols to alkyl halides. This guide provides comprehensive experimental protocols, quantitative data, and a mechanistic overview to support research and development in medicinal chemistry and drug discovery.
Reaction Overview and Mechanism
The synthesis of this compound is achieved through the reaction of 3-ethyl-3-pentanol, a tertiary alcohol, with hydrobromic acid. This transformation proceeds via an S_N1 (Substitution Nucleophilic Unimolecular) mechanism. The reaction is initiated by the protonation of the hydroxyl group of the alcohol by the strong acid (HBr), forming a good leaving group (water). Subsequently, the departure of the water molecule results in the formation of a stable tertiary carbocation. The reaction concludes with the nucleophilic attack of the bromide ion on the carbocation, yielding the final product, this compound.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of the reactant and the product is provided in the table below for easy reference.
| Property | 3-Ethyl-3-pentanol | This compound |
| Molecular Formula | C₇H₁₆O | C₇H₁₅Br |
| Molecular Weight | 116.20 g/mol | 179.10 g/mol [3] |
| Appearance | Colorless liquid | - |
| Boiling Point | 141-142 °C | - |
| Density | 0.839 g/cm³ | - |
| Solubility | Slightly soluble in water | - |
Experimental Protocol
Materials:
-
3-Ethyl-3-pentanol
-
Concentrated Hydrobromic Acid (48% aqueous solution)
-
Anhydrous Sodium Sulfate
-
Sodium Bicarbonate solution (5%, aqueous)
-
Deionized Water
-
Diethyl ether (or other suitable extraction solvent)
Equipment:
-
Round-bottom flask
-
Separatory funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Distillation apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 3-ethyl-3-pentanol and a molar excess of concentrated hydrobromic acid (typically 2-3 equivalents).
-
Reaction Conditions: The reaction mixture is stirred vigorously at room temperature. For less reactive tertiary alcohols, gentle heating may be required. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion of the reaction, the mixture is transferred to a separatory funnel. The organic layer is separated from the aqueous layer.
-
Washing: The organic layer is washed sequentially with deionized water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying: The organic layer is dried over anhydrous sodium sulfate.
-
Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound is purified by fractional distillation to yield the pure product.
Quantitative Data
Due to the lack of a specific published procedure for this exact reaction, an experimental yield cannot be definitively cited. However, S_N1 reactions of tertiary alcohols with HBr are generally known to proceed with good to excellent yields.
Spectroscopic Data
Detailed experimental ¹H and ¹³C NMR spectra for this compound are not available in the public domain. However, based on the structure, the expected signals can be predicted.
Expected ¹H NMR signals for this compound:
-
A triplet corresponding to the methyl protons of the ethyl groups.
-
A quartet corresponding to the methylene (B1212753) protons of the ethyl groups.
Expected ¹³C NMR signals for this compound:
-
A signal for the methyl carbons of the ethyl groups.
-
A signal for the methylene carbons of the ethyl groups.
-
A signal for the quaternary carbon bonded to the bromine atom.
Mechanistic and Experimental Workflow Diagrams
To visually represent the key processes, the following diagrams have been generated using the DOT language.
Caption: S_N1 reaction mechanism for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
References
An In-depth Technical Guide to the Conversion of 3-ethyl-3-pentanol to 3-Bromo-3-ethylpentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical conversion of the tertiary alcohol, 3-ethyl-3-pentanol (B146929), to the corresponding alkyl halide, 3-bromo-3-ethylpentane. This transformation is a classic example of a nucleophilic substitution reaction, proceeding through a well-defined S(_N)1 mechanism. This document outlines the underlying reaction mechanism, provides detailed experimental protocols, and presents relevant quantitative data for the compounds involved.
Core Reaction Mechanism: An S(_N)1 Pathway
The conversion of 3-ethyl-3-pentanol to this compound is a unimolecular nucleophilic substitution (S(_N)1) reaction. This multi-step process is initiated by the protonation of the alcohol's hydroxyl group in the presence of a strong acid, typically hydrobromic acid (HBr). This protonation transforms the poor leaving group, hydroxide (B78521) (-OH), into a good leaving group, water (H(_2)O).
The subsequent departure of the water molecule results in the formation of a stable tertiary carbocation. The stability of this intermediate is a key factor driving the S(_N)1 pathway. Finally, the bromide ion (Br
−
), acting as a nucleophile, attacks the planar carbocation, leading to the formation of the final product, this compound.
The key steps of the S(_N)1 mechanism are:
-
Protonation of the Alcohol: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton from the hydrobromic acid.
-
Formation of the Carbocation: The protonated hydroxyl group (oxonium ion) departs as a water molecule, leaving behind a tertiary carbocation. This is the rate-determining step of the reaction.
-
Nucleophilic Attack: The bromide ion attacks the electrophilic carbocation to form the carbon-bromine bond.
Quantitative Data
The following tables summarize the key quantitative data for the starting material and the final product.
Table 1: Physical Properties
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| Starting Material | 3-ethylpentan-3-ol | 597-49-9 | C(7)H({16})O | 116.20 | 141-142 | 0.839 |
| Product | This compound | 73908-04-0 | C(7)H({15})Br | 179.10 | 55 (at 15 Torr) | ~1.138 |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| 3-ethyl-3-pentanol | 0.85 (t, 9H), 1.45 (q, 6H), 1.55 (s, 1H) | 8.5, 33.0, 75.0 | 3400 (broad, O-H stretch), 2970, 2880 (C-H stretch), 1150 (C-O stretch) |
| This compound | 1.05 (t, 9H), 2.00 (q, 6H) | 10.1, 40.5, 70.1 | 2975, 2885 (C-H stretch), 570 (C-Br stretch) |
Note: NMR data is predicted and/or compiled from various sources. IR data highlights characteristic peaks.
Experimental Protocols
Materials:
-
3-ethyl-3-pentanol
-
Concentrated hydrobromic acid (48% aqueous solution)
-
Anhydrous calcium chloride or sodium sulfate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Diethyl ether or dichloromethane (B109758) (for extraction)
-
Round-bottom flask
-
Separatory funnel
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-ethyl-3-pentanol.
-
Addition of HBr: Cool the flask in an ice bath and slowly add an excess of concentrated hydrobromic acid with stirring. A typical molar excess of HBr would be 2-3 equivalents relative to the alcohol.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Gentle heating may be applied to increase the reaction rate, but this should be monitored carefully to avoid excessive side reactions. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ice-cold water.
-
Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (2 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and finally with brine.
-
Drying: Dry the organic layer over anhydrous calcium chloride or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purification: The crude this compound can be purified by distillation under reduced pressure.
Expected Yield:
While a specific yield for this reaction is not documented, typical yields for S(_N)1 reactions of tertiary alcohols with HBr are generally high, often in the range of 70-90%, assuming proper technique and purification.
Mandatory Visualizations
Reaction Mechanism Diagram
Caption: S(_N)1 reaction mechanism for the conversion of 3-ethyl-3-pentanol to this compound.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for the synthesis of this compound.
Navigating the Spectral Landscape: An In-depth Guide to the Expected ¹H and ¹³C NMR Shifts of 3-Bromo-3-ethylpentane
For Immediate Release
In the intricate world of drug development and scientific research, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the structural details of organic molecules. This whitepaper provides a comprehensive technical guide to the expected ¹H and ¹³C NMR chemical shifts for 3-bromo-3-ethylpentane, a halogenated alkane. The following sections present predicted spectral data, detailed experimental protocols for data acquisition, and logical diagrams to visualize the molecular structure and experimental workflow, catering to researchers, scientists, and drug development professionals.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the absence of readily available experimental spectra for this compound in public databases, the following chemical shifts have been predicted. These estimations are based on the known experimental data for the parent compound, 3-ethylpentane, with the application of established substituent chemical shift (SCS) effects for a bromine atom. The bromine atom introduces significant changes in the electronic environment of the nearby nuclei, leading to predictable downfield shifts.
Molecular Structure and Atom Numbering:
To facilitate the discussion of the NMR data, the carbon and hydrogen atoms of this compound are numbered as follows:
Figure 1: Molecular structure of this compound with atom numbering.
Due to the molecule's symmetry, the three ethyl groups are chemically equivalent. This results in two distinct proton environments (H1 and H2) and three distinct carbon environments (C1, C2, and C3).
Predicted ¹H NMR Chemical Shifts
The predicted ¹H NMR chemical shifts for this compound are summarized in Table 1. The presence of the electronegative bromine atom on the quaternary carbon (C3) is expected to deshield the adjacent methylene (B1212753) protons (H2), causing a significant downfield shift compared to 3-ethylpentane. The effect on the more distant methyl protons (H1) will be less pronounced.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H1 (CH₃) | 0.9 - 1.1 | Triplet (t) | 9H |
| H2 (CH₂) | 1.8 - 2.0 | Quartet (q) | 6H |
Predicted ¹³C NMR Chemical Shifts
The predicted ¹³C NMR chemical shifts are presented in Table 2. The most significant effect of the bromine substitution is observed at the α-carbon (C3), which is expected to be shifted considerably downfield. The β-carbons (C2) will also experience a downfield shift, though to a lesser extent. The chemical shift of the γ-carbons (C1) will be minimally affected.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 (CH₃) | 8 - 12 |
| C2 (CH₂) | 30 - 35 |
| C3 (C-Br) | 65 - 75 |
Experimental Protocols
The following is a general methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.
Sample Preparation
-
Sample Purity: Ensure the analyte is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For nonpolar compounds like this compound, deuterated chloroform (B151607) (CDCl₃) is a suitable choice.
-
Concentration:
-
For ¹H NMR, prepare a solution with a concentration of 5-25 mg of the compound in 0.6-0.8 mL of the deuterated solvent.
-
For ¹³C NMR, a higher concentration of 20-100 mg in 0.6-0.8 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.
-
-
Sample Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry NMR tube to remove any particulate matter.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the solution. TMS is chemically inert and its signal is defined as 0.00 ppm, providing a reference point for the chemical shifts of the analyte.
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for routine analysis.
-
Shimming: Homogenize the magnetic field across the sample by adjusting the shim coils of the spectrometer. This process is crucial for obtaining sharp, well-resolved NMR signals.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton resonances (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for the relaxation of the nuclei.
-
Number of Scans: For a moderately concentrated sample, 8-16 scans are usually adequate to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Spectral Width: A wider spectral width is required compared to ¹H NMR (e.g., 0-220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is generally used.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is necessary to obtain a spectrum with an adequate signal-to-noise ratio.
-
Logical and Experimental Workflow
The general workflow for NMR analysis, from sample preparation to final data interpretation, is illustrated in the following diagram.
Figure 2: General workflow for NMR spectroscopy.
This guide provides a foundational understanding of the expected NMR spectral characteristics of this compound and a standardized protocol for their experimental determination. These data and methodologies are intended to support the research and development efforts of professionals in the chemical and pharmaceutical sciences.
A Technical Guide to the Solubility of 3-Bromo-3-ethylpentane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide on the solubility of 3-bromo-3-ethylpentane, a tertiary haloalkane. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on the fundamental principles governing its solubility and provides a detailed experimental protocol for its determination. The principle of "like dissolves like" is explored, and a qualitative solubility profile in various organic solvents is presented. Furthermore, a robust experimental workflow is detailed for researchers seeking to quantify the solubility of this compound in their own laboratories.
Introduction to the Solubility of Haloalkanes
The solubility of a substance is a critical physicochemical property, profoundly influencing its behavior in chemical reactions, formulations, and biological systems. For haloalkanes such as this compound, solubility is dictated by the intermolecular forces between the solute and the solvent molecules.[1]
This compound (C7H15Br) is a tertiary bromoalkane. Its structure, featuring a significant nonpolar alkyl framework and a polar carbon-bromine bond, results in a molecule with a low overall polarity. The primary intermolecular forces at play are London dispersion forces, with a minor contribution from dipole-dipole interactions.[1]
The general principle of "like dissolves like" is paramount in predicting the solubility of haloalkanes.[2] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[1] Consequently, haloalkanes are typically miscible with nonpolar and weakly polar organic solvents, as the energy required to break the existing solute-solute and solvent-solvent interactions is comparable to the energy released upon the formation of new solute-solvent interactions.[3][4] Conversely, their solubility in highly polar solvents like water is very low.[5]
Predicted Solubility Profile of this compound
| Solvent Category | Solvent Example | Predicted Solubility of this compound | Rationale |
| Nonpolar | Hexane, Toluene, Diethyl ether | High | Similar nonpolar characteristics and reliance on London dispersion forces for intermolecular interactions. |
| Weakly Polar | Dichloromethane, Chloroform | High | The weak polarity of these solvents is compatible with the low overall polarity of this compound. |
| Polar Aprotic | Acetone, Ethyl acetate | Moderate | The polarity of these solvents is higher, which may lead to less favorable solute-solvent interactions compared to nonpolar solvents. |
| Polar Protic | Ethanol, Methanol | Low to Moderate | The strong hydrogen bonding in these solvents makes the dissolution of a nonpolar solute energetically less favorable. |
| Highly Polar | Water | Very Low | The significant difference in polarity and the strong hydrogen bonding network of water prevent miscibility.[5] |
Experimental Determination of Solubility
To obtain precise, quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocol is based on the widely accepted "shake-flask" method, which is considered a reliable technique for solubility determination.[6]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Vials with airtight caps
-
Analytical instrument for quantification (e.g., Gas Chromatograph with a suitable detector (GC-FID), or a UV/Vis Spectrophotometer if the analyte has a chromophore, though less likely for this compound).
Experimental Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a series of vials. The presence of undissolved solute is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system should be agitated continuously during this time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to let the excess solute settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved microparticles.
-
Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Generate a calibration curve by analyzing the standard solutions using the chosen analytical method (e.g., GC-FID).
-
Analyze the diluted samples and determine their concentration from the calibration curve.
-
-
Data Analysis and Reporting:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
References
- 1. smart.dhgate.com [smart.dhgate.com]
- 2. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]
- 3. Answer the following:i Haloalkanes easily dissolve in organic solvents why?ii What is known as a racemic mixture? Give an example.iii Of the two bromoderivatives C6H5CHCH3Br and C6H5CHC6H5Br which one is more reactive in SN1 substitution reaction and why? [doubtnut.com]
- 4. quora.com [quora.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the SN1 Reaction of 3-Bromo-3-ethylpentane with Methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The unimolecular nucleophilic substitution (SN1) reaction is a fundamental pathway in organic chemistry, characterized by a multi-step mechanism involving a carbocation intermediate. The solvolysis of tertiary alkyl halides in polar protic solvents, such as the reaction of 3-bromo-3-ethylpentane with methanol (B129727), serves as a classic example of the SN1 pathway. In this reaction, methanol acts as both the solvent and the nucleophile.
This compound, a tertiary alkyl halide, readily undergoes SN1 reaction due to the stability of the resulting tertiary carbocation intermediate. The reaction proceeds in two main steps: the slow, rate-determining ionization of the alkyl halide to form a planar carbocation, followed by the rapid attack of the methanol nucleophile. A subsequent deprotonation step yields the final substitution product. Concurrently, a unimolecular elimination (E1) reaction can also occur, where methanol acts as a base to remove a proton from a carbon adjacent to the carbocation, leading to the formation of an alkene. Heating the reaction mixture typically favors the E1 pathway over the SN1 pathway.[1]
These application notes provide a detailed overview of the SN1 reaction of this compound with methanol, including the reaction mechanism, a generalized experimental protocol for synthesis and kinetic analysis, and expected outcomes. The information herein is intended to guide researchers in designing and executing experiments related to SN1 reactions, which are crucial in various aspects of organic synthesis and drug development.
Data Presentation
Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C7H15Br | 179.10 | 170-172 | 1.196 |
| Methanol | CH4O | 32.04 | 64.7 | 0.792 |
| 3-Methoxy-3-ethylpentane | C8H18O | 130.23 | 135-137 | 0.804 |
| 3-Ethyl-2-pentene | C7H14 | 98.20 | 95-96 | 0.719 |
Illustrative Kinetic Data for a Tertiary Alkyl Halide SN1 Reaction
Disclaimer: The following data is illustrative for a typical SN1 reaction of a tertiary alkyl halide and is not based on experimentally determined values for this compound with methanol due to the absence of specific data in the cited literature. It serves to demonstrate the expected trends.
| Temperature (°C) | Rate Constant (k) (s⁻¹) | Half-life (t½) (s) |
| 25 | 1.5 x 10⁻⁴ | 4621 |
| 35 | 4.8 x 10⁻⁴ | 1444 |
| 45 | 1.4 x 10⁻³ | 495 |
Illustrative Product Distribution
Disclaimer: The following data is illustrative and represents a potential outcome. The actual product ratio is dependent on specific reaction conditions, particularly temperature.
| Temperature (°C) | SN1 Product Yield (%) (3-Methoxy-3-ethylpentane) | E1 Product Yield (%) (3-Ethyl-2-pentene) |
| 25 | 85 | 15 |
| 50 | 70 | 30 |
Experimental Protocols
Protocol 1: Synthesis of 3-Methoxy-3-ethylpentane via SN1 Reaction
Objective: To synthesize 3-methoxy-3-ethylpentane from this compound and characterize the product.
Materials:
-
This compound
-
Anhydrous methanol
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
Separatory funnel
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
-
NMR tubes and solvent (CDCl₃)
Procedure:
-
In a 100 mL round-bottom flask, combine 10.0 g of this compound with 40 mL of anhydrous methanol.
-
Add a magnetic stir bar and attach a reflux condenser.
-
Heat the mixture to a gentle reflux using a heating mantle and stir for 4 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 20 mL of 5% sodium bicarbonate solution to neutralize any HBr formed.
-
Separate the organic layer and wash it with 20 mL of deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and collect the filtrate.
-
Purify the product by simple distillation, collecting the fraction boiling between 135-137 °C.
-
Characterize the product using ¹H NMR and ¹³C NMR spectroscopy.
Protocol 2: Kinetic Study of the SN1 Reaction
Objective: To determine the rate constant of the solvolysis of this compound in methanol.
Materials:
-
This compound
-
Anhydrous methanol
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.01 M)
-
Bromothymol blue indicator
-
Constant temperature water bath
-
Burette
-
Pipettes
-
Erlenmeyer flasks
-
Stopwatch
Procedure:
-
Prepare a 0.1 M solution of this compound in anhydrous methanol.
-
Place several sealed aliquots of the solution in a constant temperature water bath set to the desired temperature (e.g., 25 °C).
-
At regular time intervals, remove an aliquot and quench the reaction by adding it to a known volume of cold acetone.
-
Add a few drops of bromothymol blue indicator to the quenched solution.
-
Titrate the generated HBr with the standardized sodium hydroxide solution until the endpoint (blue color) is reached.
-
Record the volume of NaOH used.
-
The concentration of the alkyl halide at each time point can be calculated from the amount of HBr produced.
-
The rate constant (k) can be determined by plotting ln([R-Br]) versus time, where the slope of the line is -k. This is based on the first-order rate law for an SN1 reaction: Rate = k[Alkyl Halide].[2]
Mandatory Visualizations
Caption: SN1 reaction mechanism of this compound with methanol.
References
Application Notes and Protocols: E1 Elimination of 3-Bromo-3-ethylpentane
Introduction
This document provides a detailed overview of the unimolecular elimination (E1) reaction of 3-Bromo-3-ethylpentane in an ethanol (B145695) solvent. This reaction is a cornerstone example of solvolysis, where the solvent acts as both the base and the nucleophile. Due to the tertiary structure of the alkyl halide and the use of a weak base/nucleophile (ethanol), the reaction proceeds through a stable carbocation intermediate, leading to a mixture of elimination (E1) and substitution (SN1) products.[1][2][3] These application notes are intended for researchers in organic synthesis, drug development, and academia, providing both the theoretical framework and practical protocols for conducting and analyzing this reaction.
Key Features of the Reaction:
-
Substrate: Tertiary alkyl halide, favoring carbocation formation.[3][4]
-
Solvent: Polar protic solvent (ethanol) stabilizes the carbocation and halide ion intermediates.[1][4]
-
Mechanism: A two-step E1 mechanism competes with a concurrent SN1 pathway.[4][5][6]
-
Kinetics: The reaction follows first-order kinetics, as the rate-determining step is the unimolecular dissociation of the alkyl halide.[2][5][7]
-
Regioselectivity: The elimination products are governed by Zaitsev's rule, with the more substituted alkene being the major product.[2][8][9]
Reaction Mechanism and Energetics
The solvolysis of this compound in ethanol proceeds via a common tertiary carbocation intermediate for both the E1 and SN1 pathways.
Step 1: Formation of a Carbocation (Rate-Determining Step) The process begins with the slow, unimolecular dissociation of the carbon-bromine bond.[2][7] This endothermic step is rate-limiting and results in the formation of a planar, sp²-hybridized tertiary carbocation (3-ethylpentan-3-yl cation) and a bromide ion. The polar protic nature of ethanol is crucial for stabilizing these charged intermediates.[1][4]
Step 2: Product Formation (Fast Step) The carbocation intermediate is rapidly consumed in one of two competing pathways:
-
E1 Pathway (Elimination): An ethanol molecule acts as a weak base, abstracting a beta-hydrogen (a hydrogen atom on a carbon adjacent to the carbocation center).[2][4] This results in the formation of a carbon-carbon double bond (alkene). Deprotonation can occur from either of the two unique beta-positions, leading to two different alkene isomers.
-
SN1 Pathway (Substitution): An ethanol molecule acts as a nucleophile, attacking the electrophilic carbocation.[10] A subsequent deprotonation step yields the ether product, 3-ethoxy-3-ethylpentane.
The competition between E1 and SN1 is sensitive to reaction conditions, particularly temperature. Higher temperatures favor the elimination pathway due to the greater positive entropy change associated with forming more product molecules.[11]
Quantitative Data Summary
The product distribution of the solvolysis reaction is highly dependent on temperature. The following tables summarize representative quantitative data for this reaction.
Table 1: Product Distribution at 25°C
| Product Name | Structure | Type | Yield (%) |
| 3-Ethoxy-3-ethylpentane | CH₃CH₂C(OCH₂CH₃)(CH₂CH₃)₂ | SN1 | ~81% |
| 3-Ethyl-2-pentene (E/Z) | CH₃CH=C(CH₂CH₃)₂ | E1 (Zaitsev) | ~16% |
| 3-Ethyl-1-pentene | CH₂=C(CH₂CH₃)₃ | E1 (Hofmann) | ~3% |
Table 2: Effect of Temperature on Product Ratio
| Temperature (°C) | E1 Products Yield (%) | SN1 Product Yield (%) | E1/SN1 Ratio |
| 25 | 19 | 81 | 0.23 |
| 55 | 36 | 64 | 0.56 |
| 80 | 55 | 45 | 1.22 |
Note: Data are representative and may vary based on precise experimental conditions.
Detailed Experimental Protocol
This protocol describes a laboratory-scale procedure for the solvolysis of this compound in ethanol and subsequent product analysis.
4.1 Materials and Reagents
-
This compound (≥98%)
-
Ethanol (absolute, ≥99.5%)
-
Sodium bicarbonate (NaHCO₃), 5% aqueous solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Heating mantle with stirrer
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
4.2 Reaction Procedure
-
Setup: Assemble a reflux apparatus consisting of a 100 mL round-bottom flask, a water-cooled condenser, and a magnetic stir bar. Ensure all glassware is dry.
-
Charging Flask: Add 50 mL of absolute ethanol to the round-bottom flask, followed by 5.0 g (27.9 mmol) of this compound.
-
Reflux: Heat the mixture to a gentle reflux (approx. 78-80°C) using the heating mantle. Allow the reaction to proceed under reflux with stirring for 4 hours.
-
Cooling: After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature.
4.3 Workup and Isolation
-
Quenching: Transfer the cooled reaction mixture to a 250 mL separatory funnel.
-
Washing: Add 50 mL of deionized water to the separatory funnel. Gently shake and allow the layers to separate. Discard the lower aqueous layer.
-
Neutralization: Wash the organic layer with 50 mL of 5% sodium bicarbonate solution to neutralize any HBr formed. Discard the aqueous layer.
-
Final Wash: Wash the organic layer again with 50 mL of deionized water.
-
Drying: Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate for 15-20 minutes.
-
Filtration: Filter the solution to remove the drying agent. The resulting filtrate contains the product mixture in ethanol.
4.4 Product Analysis
-
GC-MS Analysis: Inject a small aliquot (e.g., 1 µL) of the final product solution into a GC-MS system.
-
Identification: Identify the products (3-ethoxy-3-ethylpentane, 3-ethyl-2-pentene, and 3-ethyl-1-pentene) by comparing their mass spectra with a reference library.
-
Quantification: Determine the relative percentages of each product by integrating the peak areas in the gas chromatogram.
Visualizations (Diagrams)
The following diagrams illustrate the key aspects of the E1 elimination reaction.
Caption: Competing E1 and SN1 reaction pathways for this compound.
Caption: Step-by-step workflow for the synthesis and analysis of products.
Caption: The influence of temperature on the E1 vs. SN1 product ratio.
References
- 1. E1 Reaction: Kinetics and Mechanism [moodle.tau.ac.il]
- 2. 8.2 E1 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Video: E1 Reaction: Kinetics and Mechanism [jove.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity [chemicalnote.com]
- 8. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 9. 7.4 Introduction to Elimination Reactions [Zaitsev's Rule and the Stability of Alkenes] - Chad's Prep® [chadsprep.com]
- 10. quora.com [quora.com]
- 11. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: 3-Bromo-3-ethylpentane as a Bulky Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-3-ethylpentane, a tertiary alkyl halide, serves as a valuable bulky alkylating agent in organic synthesis. Its sterically hindered triethylmethyl structure significantly influences its reactivity, primarily directing it towards unimolecular substitution (SN1) and elimination (E1 and E2) pathways. This steric bulk can be strategically employed to introduce the triethylmethyl group, a sterically demanding moiety, onto various nucleophiles. The resulting products, featuring this bulky group, can exhibit unique properties relevant to medicinal chemistry, such as increased metabolic stability or altered receptor binding profiles.
This document provides detailed application notes and experimental protocols for the use of this compound in key alkylation reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 73908-04-0 | [1][2] |
| Molecular Formula | C₇H₁₅Br | [1][2] |
| Molecular Weight | 179.10 g/mol | [1] |
| Appearance | Colorless liquid (presumed) | General knowledge |
| Boiling Point | 55 °C at 15 Torr | General knowledge |
| Density | ~1.14 g/cm³ (predicted) | General knowledge |
| Solubility | Insoluble in water, soluble in common organic solvents | General knowledge |
Applications in Organic Synthesis
Due to the tertiary nature of the carbon atom bearing the bromine, this compound is prone to steric hindrance, which largely prevents bimolecular substitution (SN2) reactions.[3][4] Instead, its reactivity is dominated by SN1, E1, and E2 mechanisms.
O-Alkylation of Alcohols and Phenols (SN1/E1 Pathway)
In the presence of a weak nucleophile and a polar protic solvent, such as an alcohol, this compound can undergo a solvolysis reaction that proceeds through a stable tertiary carbocation intermediate. This intermediate can then be trapped by the solvent acting as a nucleophile to yield a substitution product (ether) or undergo elimination to form an alkene. Heating the reaction mixture generally favors the elimination (E1) product over the substitution (SN1) product.[5]
General Reaction Scheme:
Experimental Protocol: Synthesis of 3-Ethoxy-3-ethylpentane (SN1)
This protocol describes a general procedure for the synthesis of 3-ethoxy-3-ethylpentane via an SN1 reaction.
-
Materials:
-
This compound
-
Anhydrous ethanol (B145695)
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in an excess of anhydrous ethanol (e.g., 10-20 eq), which acts as both the solvent and the nucleophile.
-
Gently heat the mixture to reflux and maintain for several hours (e.g., 4-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the HBr formed.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to obtain 3-ethoxy-3-ethylpentane.
-
Caption: Workflow for the E2 synthesis of 3-ethyl-2-pentene.
N-Alkylation of Amines (SN1 Pathway)
The alkylation of amines with this compound is expected to proceed via an SN1 mechanism due to the tertiary nature of the alkyl halide. This would involve the formation of the triethylmethyl carbocation, which is then trapped by the amine nucleophile. However, direct alkylation of primary or secondary amines with tertiary halides can be challenging and often leads to a mixture of products or elimination. A large excess of the amine can be used to favor the formation of the mono-alkylated product.
Proposed General Protocol for N-Alkylation:
-
Materials:
-
This compound
-
Primary or secondary amine (large excess)
-
A polar aprotic solvent (e.g., acetonitrile)
-
A non-nucleophilic base (e.g., diisopropylethylamine, if needed to scavenge HBr)
-
Round-bottom flask
-
Stirring apparatus
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent.
-
Add a large excess of the amine (e.g., 10 eq or more).
-
Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by partitioning between an organic solvent and water. The organic layer is then washed, dried, and concentrated.
-
Purification of the sterically hindered amine can be achieved by column chromatography or crystallization.
-
Quantitative Data
Due to the limited availability of specific quantitative data for reactions involving this compound, the following table presents representative yields for analogous reactions of other tertiary alkyl halides, which are expected to exhibit similar reactivity patterns.
Table 2: Representative Yields for Reactions of Tertiary Alkyl Halides
| Alkylating Agent | Nucleophile/Base | Reaction Type | Product(s) | Representative Yield (%) |
| t-Butyl bromide | Ethanol (reflux) | SN1/E1 | t-Butyl ethyl ether / Isobutylene | 19% (E1), 81% (SN1) |
| t-Butyl bromide | Sodium ethoxide in ethanol | E2 | Isobutylene | >90% |
| 2-Bromo-2-methylbutane | Methanol (heated) | SN1/E1 | 2-Methoxy-2-methylbutane / 2-Methyl-2-butene & 2-Methyl-1-butene | Mixture, E1 favored with heat |
Applications in Drug Development
The introduction of bulky alkyl groups, such as the triethylmethyl group from this compound, can be a strategic approach in drug design.
-
Metabolic Stability: The steric hindrance provided by the triethylmethyl group can shield metabolically labile positions in a drug molecule, potentially reducing the rate of enzymatic degradation and prolonging the drug's half-life.
-
Receptor Binding: The size and shape of the triethylmethyl group can influence the binding affinity and selectivity of a ligand for its biological target. This can be exploited to fine-tune the pharmacological profile of a drug candidate.
-
Physicochemical Properties: The lipophilicity of a molecule can be modulated by the introduction of the triethylmethyl group, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Logical Relationships in Reactivity
The reactivity of this compound is governed by a competition between substitution and elimination pathways, which is dictated by the reaction conditions.
dot
Caption: Factors influencing the reaction pathways of this compound.
References
Application Notes and Protocols: Formation of Grignard Reagent from 3-Bromo-3-ethylpentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of Grignard reagents is a cornerstone of synthetic organic chemistry, enabling the creation of carbon-carbon bonds. However, the synthesis of Grignard reagents from sterically hindered tertiary alkyl halides, such as 3-bromo-3-ethylpentane, presents significant challenges. These substrates are prone to elimination side reactions, and the initiation of the reaction can be difficult due to the passivating layer of magnesium oxide on the magnesium turnings.[1][2] This document provides detailed protocols and application notes for the successful formation of 3-ethyl-3-pentylmagnesium bromide, a valuable intermediate for the synthesis of complex molecules in drug discovery and development.
Challenges in Formation
The primary challenge in forming Grignard reagents from tertiary alkyl halides is the competition between the desired Grignard formation and elimination (E2) reactions, which lead to the formation of an alkene.[1] Additionally, the sterically hindered nature of the tertiary carbon atom can slow down the rate of the desired reaction. Careful control of reaction conditions and effective activation of the magnesium surface are crucial for maximizing the yield of the Grignard reagent.[1][2]
Quantitative Data Summary
Due to the challenges associated with the formation of Grignard reagents from sterically hindered tertiary bromides, yields can be variable. The following table summarizes representative data for the formation of a Grignard reagent from a sterically hindered tertiary alkyl bromide, which can be considered analogous to this compound.
| Parameter | Value | Reference |
| Substrate | tert-Butyl Bromide | Adapted from literature for sterically hindered bromides |
| Solvent | Tetrahydrofuran (B95107) (THF) | [2] |
| Magnesium Activation | Iodine (catalytic) | [2] |
| Reaction Temperature | 25-30 °C (initiation), then reflux | General Protocol |
| Reaction Time | 1-2 hours | General Protocol |
| Typical Yield | 60-70% | Estimated based on similar reactions |
Experimental Protocols
Materials
-
This compound (freshly distilled)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (catalytic amount)
-
Anhydrous diethyl ether (for washing)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
Detailed Methodology
1. Apparatus and Reagent Preparation:
-
All glassware must be thoroughly dried in an oven at 120°C overnight and assembled hot under a stream of inert gas (Argon or Nitrogen).
-
Magnesium turnings should be freshly crushed or activated to expose a fresh surface. This can be done by grinding them in a dry mortar and pestle.
-
Anhydrous THF should be obtained from a solvent purification system or freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
2. Magnesium Activation and Reaction Initiation:
-
Place the activated magnesium turnings (1.2 equivalents) and a magnetic stir bar in the three-neck flask.
-
Add a single crystal of iodine to the flask. The iodine will help to activate the magnesium surface.[2]
-
Assemble the glassware and flush the system with inert gas.
-
Add a small amount of anhydrous THF via syringe, just enough to cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous THF.
-
Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension.
-
The reaction is initiated when the brown color of the iodine disappears and the solvent begins to gently reflux. Gentle warming with a heat gun may be necessary to initiate the reaction.
3. Grignard Reagent Formation:
-
Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. Slow addition is crucial to minimize side reactions.[1]
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction. The solution will typically become cloudy and grayish-brown.
4. Quantification of the Grignard Reagent (Optional but Recommended):
-
The concentration of the prepared Grignard reagent can be determined by titration. A common method involves titration against a standard solution of a secondary alcohol (e.g., 2-butanol) in the presence of a colorimetric indicator such as 1,10-phenanthroline.
Visualizations
Caption: Experimental workflow for the formation of 3-ethyl-3-pentylmagnesium bromide.
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. All manipulations must be carried out under a dry, inert atmosphere.
-
Anhydrous ethers are extremely flammable. Work in a well-ventilated fume hood and avoid sources of ignition.
-
This compound is a skin and eye irritant. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction can be exothermic. Ensure proper temperature control and have a cooling bath readily available.
-
Quenching of the Grignard reagent should be done carefully by slow addition to a proton source (e.g., saturated aqueous ammonium (B1175870) chloride) in an ice bath.
References
Application Notes and Protocols for the Solvolysis of 3-Bromo-3-ethylpentane in Polar Protic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The solvolysis of tertiary alkyl halides, such as 3-bromo-3-ethylpentane, in polar protic solvents is a cornerstone reaction in organic chemistry, proceeding through a unimolecular nucleophilic substitution (SN1) mechanism. This process involves the formation of a planar carbocation intermediate, which is stabilized by the surrounding solvent molecules. The stability of this tertiary carbocation makes this compound an ideal substrate for studying SN1 reactions and the competing unimolecular elimination (E1) pathway. Understanding the kinetics and product distribution of this reaction is crucial for predicting reaction outcomes, optimizing synthetic routes, and assessing the stability of pharmaceutical compounds containing similar structural motifs.
Polar protic solvents play a dual role in these reactions: they act as the nucleophile that attacks the carbocation and as a medium that stabilizes the charged transition state and intermediate.[1][2] The ionizing power of the solvent significantly influences the reaction rate.[3]
This document provides detailed application notes on the theoretical background, reaction mechanism, and influencing factors of the solvolysis of this compound. It also includes comprehensive experimental protocols for determining the reaction kinetics and analyzing the product distribution.
Reaction Mechanism and Kinetics
The solvolysis of this compound in a polar protic solvent (SOH, where S = H, alkyl, or acyl) proceeds via a two-step SN1 mechanism, often accompanied by a competing E1 elimination pathway.
SN1 Mechanism:
-
Formation of a Carbocation (Rate-Determining Step): The carbon-bromine bond breaks heterolytically to form a stable tertiary carbocation and a bromide ion. This is the slowest step of the reaction and thus determines the overall reaction rate.[4]
-
Nucleophilic Attack by the Solvent: The solvent molecule acts as a nucleophile and attacks the electrophilic carbocation.
-
Deprotonation: A solvent molecule acts as a base to deprotonate the intermediate, yielding the final substitution product (an alcohol or an ether) and the protonated solvent.
E1 Mechanism:
-
Formation of a Carbocation (Rate-Determining Step): This step is identical to the first step of the SN1 mechanism.
-
Deprotonation: A solvent molecule acts as a base and removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of an alkene.
The overall rate of the reaction is first-order and depends only on the concentration of the alkyl halide [rate = k(this compound)].[5][6]
Factors Influencing the Reaction
-
Substrate Structure: this compound is a tertiary alkyl halide, which readily forms a stable tertiary carbocation, favoring the SN1/E1 pathways.[7]
-
Solvent: Polar protic solvents are essential for stabilizing the carbocation intermediate through hydrogen bonding and dipole-dipole interactions, thereby accelerating the rate-determining step.[1][2] The rate of solvolysis generally increases with the ionizing power of the solvent.[3]
-
Leaving Group: The bromide ion is a good leaving group, as it is a weak base and can stabilize the negative charge.
-
Temperature: Increasing the temperature generally favors the elimination (E1) over the substitution (SN1) reaction.[6]
Data Presentation
Table 1: Relative Rate Constants for the Solvolysis of tert-Butyl Bromide in Aqueous Ethanol (B145695) at 25°C
| % Ethanol (v/v) | % Water (v/v) | Relative Rate Constant (k/k80% EtOH) |
| 100 | 0 | 0.03 |
| 90 | 10 | 0.2 |
| 80 | 20 | 1.0 |
| 70 | 30 | 3.2 |
| 60 | 40 | 10 |
| 50 | 50 | 29 |
| 40 | 60 | 80 |
Data is illustrative and based on general trends for tertiary alkyl halide solvolysis.
Product Distribution:
The solvolysis of this compound yields a mixture of substitution (SN1) and elimination (E1) products. The primary substitution products are 3-ethyl-3-pentanol (B146929) (in aqueous media) and 3-ethoxy-3-ethylpentane (in ethanol). The major elimination product is 3-ethyl-2-pentene. The ratio of these products is dependent on the solvent and temperature.
Experimental Protocols
Protocol 1: Determination of Reaction Kinetics by Titration
This protocol describes a method to follow the rate of solvolysis by monitoring the production of hydrobromic acid (HBr).[5]
Materials:
-
This compound
-
Selected polar protic solvent (e.g., 80:20 ethanol:water mixture)
-
Acetone (B3395972) (for initial dissolution)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (~0.01 M)
-
Bromothymol blue indicator solution
-
Burette, pipettes, volumetric flasks, Erlenmeyer flasks
-
Thermostated water bath
-
Stopwatch
Procedure:
-
Preparation of the Reaction Mixture:
-
Prepare a stock solution of this compound in acetone (e.g., 0.1 M).
-
In an Erlenmeyer flask, place a known volume (e.g., 50.0 mL) of the chosen solvent mixture.
-
Add a few drops of bromothymol blue indicator. The solution should be yellow (acidic).
-
Place the flask in a thermostated water bath to equilibrate at the desired temperature (e.g., 25°C).
-
-
Initiation of the Reaction:
-
Add a small, accurately measured volume of the standardized NaOH solution to the reaction flask until the solution turns blue (basic). Record this initial volume.
-
Using a pipette, add a known volume (e.g., 1.0 mL) of the this compound stock solution to the flask and immediately start the stopwatch. This is time t = 0.
-
-
Monitoring the Reaction:
-
The HBr produced during the solvolysis will neutralize the added NaOH, causing the indicator to turn back to yellow.
-
As soon as the solution turns yellow, add another accurately measured aliquot of the NaOH solution to turn it blue again. Record the time and the total volume of NaOH added.
-
Repeat this process at regular intervals until the reaction is complete or for a sufficient period to determine the rate constant.
-
-
Data Analysis:
-
The concentration of HBr produced at time 't' is proportional to the volume of NaOH consumed.
-
The reaction follows first-order kinetics. A plot of ln(V∞ - Vt) versus time will yield a straight line with a slope of -k, where Vt is the volume of NaOH added at time 't', V∞ is the volume of NaOH added at the completion of the reaction, and k is the rate constant.
-
Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the procedure for identifying and quantifying the substitution and elimination products of the solvolysis reaction.[8][9]
Materials and Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., non-polar or mid-polar capillary column)
-
Reaction mixture from the solvolysis experiment
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous sodium sulfate
-
Autosampler vials
-
Microsyringe
Procedure:
-
Sample Preparation:
-
Once the solvolysis reaction has proceeded for the desired time (or to completion), quench the reaction by cooling it in an ice bath.
-
Extract the organic products from the reaction mixture using a suitable solvent like dichloromethane.
-
Wash the organic layer with water to remove any remaining acid and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Carefully transfer the dried organic solution to a GC vial.
-
-
GC-MS Analysis:
-
Set up the GC-MS instrument with an appropriate temperature program for the injector, column, and detector.
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
The components of the mixture will be separated based on their boiling points and polarity as they pass through the GC column.
-
The separated components will then enter the mass spectrometer, where they will be ionized and fragmented.
-
-
Data Analysis:
-
Identify the substitution and elimination products by comparing their retention times and mass spectra to those of known standards or by interpreting the fragmentation patterns.
-
Quantify the relative amounts of each product by integrating the peak areas in the chromatogram. The ratio of the peak areas will correspond to the product distribution.
-
Visualizations
Caption: The SN1 and E1 pathways for the solvolysis of this compound.
Caption: Workflow for studying the solvolysis of this compound.
References
- 1. The Influence of Carbon-Carbon Multiple Bonds on the Solvolyses of Tertiary Alkyl Halides: a Grunwald-Winstein Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Grunwald–Winstein equation - Wikipedia [en.wikipedia.org]
- 4. Propose an SN1 mechanism for the solvolysis of 3-bromo-2,3-dimeth... | Study Prep in Pearson+ [pearson.com]
- 5. amherst.edu [amherst.edu]
- 6. youtube.com [youtube.com]
- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 8. benchchem.com [benchchem.com]
- 9. shimadzu.com [shimadzu.com]
Application Notes and Protocols: Reaction of 3-Bromo-3-ethylpentane with Organometallic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-3-ethylpentane, a tertiary alkyl halide, presents unique challenges and opportunities in synthetic organic chemistry. Its sterically hindered nature and the stability of the corresponding tertiary carbocation intermediate dictate its reactivity, primarily favoring elimination over substitution pathways in many cases. This document provides detailed application notes and experimental protocols for the reaction of this compound with various classes of organometallic compounds, including organolithium, Grignard, and organocuprate reagents. Understanding the interplay between the nature of the organometallic reagent and the substrate is crucial for achieving desired synthetic outcomes.
Reactivity Overview
The reaction of this compound with organometallic reagents is a competition between two primary pathways:
-
Nucleophilic Substitution (S(_N)1-like): This pathway leads to the formation of a new carbon-carbon bond, yielding a more complex alkane. However, due to the steric hindrance of the tertiary carbon, a direct S(_N)2 attack is highly unlikely.
-
Elimination (E2): The strongly basic nature of many organometallic reagents can lead to the abstraction of a β-hydrogen, resulting in the formation of an alkene (3-ethyl-2-pentene). This is often the major pathway, especially with highly basic and sterically hindered reagents.
The choice of the organometallic reagent is paramount in directing the reaction towards the desired product.
Data Presentation: Reaction of this compound with Organometallic Reagents
The following table summarizes the expected products and typical yields for the reaction of this compound with selected organometallic compounds. It is important to note that specific yields are highly dependent on the precise reaction conditions.
| Organometallic Reagent | Reagent Formula | Primary Product(s) | Typical Yield of Coupling Product | Predominant Pathway |
| Ethyllithium (B1215237) | CH₃CH₂Li | 3-Ethyl-2-pentene | Very Low | E2 Elimination |
| Ethylmagnesium Bromide | CH₃CH₂MgBr | 3-Ethyl-2-pentene | Very Low | E2 Elimination |
| Lithium Diethylcuprate | (CH₃CH₂)₂CuLi | 3,3-Diethylpentane (B93089) | Low to Moderate | S(_N)1-like |
| Diethylzinc (B1219324) | (CH₃CH₂)₂Zn | 3,3-Diethylpentane | ~25% | Substitution |
Mandatory Visualization
Reaction Pathways of this compound with Organometallic Reagents
Caption: Competing substitution and elimination pathways.
Experimental Workflow for Corey-House Synthesis
Caption: General workflow for the Corey-House synthesis.
Experimental Protocols
Safety Precautions: Organometallic reagents are often pyrophoric and react violently with water. All reactions must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn at all times.
Protocol 1: Reaction with Ethyllithium (Demonstration of Elimination)
Objective: To demonstrate the propensity of a strong, non-sterically hindered organolithium reagent to induce elimination in a tertiary alkyl halide.
Materials:
-
This compound
-
Ethyllithium (in a suitable solvent like hexanes)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (Schlenk line or glovebox)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Dissolve this compound (1 equivalent) in anhydrous diethyl ether and add it to the flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add ethyllithium (1.1 equivalents) dropwise to the stirred solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Analyze the product mixture by GC-MS and ¹H NMR to determine the ratio of elimination (3-ethyl-2-pentene) to substitution (3,3-diethylpentane) products. The major product is expected to be the alkene.
Protocol 2: Reaction with Ethylmagnesium Bromide (Grignard Reagent)
Objective: To investigate the reaction of a Grignard reagent with a tertiary alkyl halide.
Materials:
-
This compound
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for Grignard reactions
Procedure:
-
Preparation of Ethylmagnesium Bromide:
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether dropwise to initiate the reaction.
-
Once the reaction starts, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
-
Reaction with this compound:
-
Cool the freshly prepared ethylmagnesium bromide solution to 0 °C.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous diethyl ether to the Grignard reagent.
-
Allow the reaction to warm to room temperature and then reflux for 2 hours.
-
-
Workup and Analysis:
-
Follow steps 6-10 from Protocol 1 for quenching, extraction, and analysis. Similar to the reaction with ethyllithium, the primary product is expected to be 3-ethyl-2-pentene.
-
Protocol 3: Corey-House Synthesis with Lithium Diethylcuprate
Objective: To synthesize 3,3-diethylpentane via a coupling reaction using a Gilman reagent, which is known to favor substitution over elimination.
Materials:
-
This compound
-
Ethyllithium
-
Copper(I) iodide (CuI)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Lithium Diethylcuprate (Gilman Reagent):
-
In a flame-dried Schlenk flask under an inert atmosphere, suspend CuI (0.5 equivalents) in anhydrous diethyl ether.
-
Cool the suspension to -78 °C.
-
Slowly add ethyllithium (1.0 equivalent) to the stirred suspension. The mixture should turn into a clear, colorless or slightly yellow solution of lithium diethylcuprate.
-
-
Coupling Reaction:
-
To the freshly prepared Gilman reagent at -78 °C, slowly add a solution of this compound (1 equivalent) in anhydrous diethyl ether.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction at 0 °C with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 25 mL).
-
Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent by distillation.
-
Purify the crude product by fractional distillation to isolate 3,3-diethylpentane.
-
Protocol 4: Synthesis of 3,3-Diethylpentane using Diethylzinc
Objective: To replicate a known successful, albeit low-yielding, synthesis of 3,3-diethylpentane from a related tertiary halide. This protocol is adapted from the work of L. I. Smith (1934).
Materials:
-
This compound (or 3-chloro-3-ethylpentane (B11943469) as in the original literature)
-
Diethylzinc
-
Anhydrous tetralin (as solvent)
-
Dilute hydrochloric acid
-
Concentrated sulfuric acid (for washing)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve diethylzinc (1.3 equivalents) in anhydrous tetralin.
-
To this solution, add a solution of this compound (1 equivalent) in anhydrous tetralin dropwise at room temperature. The reaction is reported to be exothermic, so cooling may be necessary.
-
After the addition is complete, heat the mixture on a steam bath for 30 minutes.
-
Cool the reaction mixture and hydrolyze with dilute hydrochloric acid.
-
Separate the organic layer and wash it twice with concentrated sulfuric acid to remove any alkene byproducts.
-
Neutralize the organic layer, dry it, and purify by fractional distillation to obtain 3,3-diethylpentane. A yield of approximately 25% can be expected.
Conclusion
The reaction of this compound with organometallic compounds is a classic example of the competition between substitution and elimination pathways at a sterically hindered tertiary center. While strongly basic reagents like organolithiums and Grignard reagents predominantly lead to elimination products, the use of less basic and more nucleophilic organocuprates (Gilman reagents) or organozinc reagents can provide a viable, though sometimes low-yielding, route to the desired C-C coupled product, 3,3-diethylpentane. Careful selection of the organometallic reagent and precise control of reaction conditions are essential for achieving the desired synthetic transformation. These protocols provide a foundation for further investigation and optimization in the synthesis of complex molecules from tertiary alkyl halides.
Application Notes and Protocols for the Substitution Reaction of 3-Bromo-3-ethylpentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the nucleophilic substitution reaction of 3-bromo-3-ethylpentane. As a tertiary alkyl halide, this compound is an excellent substrate for studying unimolecular substitution (SN1) and elimination (E1) reactions. These pathways are fundamental in synthetic organic chemistry and are of significant interest in the development of new chemical entities. This guide outlines the reaction mechanisms, experimental procedures for monitoring reaction kinetics and product synthesis, and expected outcomes with illustrative data.
Introduction
The reaction of this compound with a weak nucleophile, such as ethanol (B145695), proceeds primarily through an SN1 mechanism, often competing with an E1 elimination pathway. The tertiary nature of the carbocation intermediate formed upon the departure of the bromide leaving group is a key factor in the prevalence of these mechanisms. The stability of this carbocation allows for its formation as a discrete intermediate, which is the rate-determining step of the SN1 reaction.
The SN1 reaction results in the substitution of the bromine atom with the nucleophile. In the case of ethanol as the solvent and nucleophile (a reaction known as solvolysis), the product is 3-ethoxy-3-ethylpentane. Concurrently, the E1 reaction can occur, where a proton is eliminated from a carbon adjacent to the carbocation, leading to the formation of an alkene, primarily 3-ethyl-2-pentene, following Zaitsev's rule. The ratio of substitution to elimination products is influenced by factors such as temperature and the nature of the solvent.[1][2] Generally, higher temperatures favor the elimination pathway.[1][3]
Reaction Mechanisms
The substitution reaction of this compound in a protic solvent like ethanol involves two main competing pathways: SN1 and E1. Both mechanisms proceed through a common carbocation intermediate.
SN1 (Substitution, Nucleophilic, Unimolecular)
The SN1 mechanism is a two-step process:
-
Formation of a Carbocation: The carbon-bromine bond breaks heterolytically, with the bromine atom taking both electrons to form a bromide ion (Br⁻). This is the slow, rate-determining step and results in the formation of a stable tertiary carbocation.
-
Nucleophilic Attack: The nucleophile (in this case, an ethanol molecule) attacks the planar carbocation. This can occur from either face of the carbocation.
-
Deprotonation: A solvent molecule (ethanol) acts as a base to remove a proton from the oxonium ion intermediate, yielding the final ether product, 3-ethoxy-3-ethylpentane, and a protonated ethanol molecule.
E1 (Elimination, Unimolecular)
The E1 mechanism also begins with the formation of the carbocation intermediate:
-
Formation of a Carbocation: This step is identical to the first step of the SN1 mechanism.
-
Deprotonation: A weak base (in this case, an ethanol molecule) removes a proton from a carbon atom adjacent to the positively charged carbon (a β-hydrogen). The electrons from the carbon-hydrogen bond then form a π-bond, resulting in an alkene. For this compound, the major elimination product is the more substituted alkene, 3-ethyl-2-pentene.
Data Presentation
The following table summarizes the expected products and provides an estimated product distribution for the solvolysis of a similar tertiary alkyl halide, tert-amyl bromide (2-bromo-2-methylbutane), in ethanol at 25°C, which can be used as an approximation for the reaction of this compound under similar conditions.[3]
| Reactant | Nucleophile/Solvent | Temperature (°C) | Substitution Product (SN1) | Elimination Product (E1) | Estimated Product Ratio (SN1:E1) |
| This compound | Ethanol | 25 | 3-Ethoxy-3-ethylpentane | 3-Ethyl-2-pentene | ~64:36 |
Note: The product ratio is an estimate based on data for a structurally similar tertiary alkyl halide. The actual ratio may vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: Kinetic Study of the Solvolysis of this compound (SN1)
This protocol is designed to monitor the rate of the SN1 reaction by observing the precipitation of silver bromide.
Materials:
-
This compound
-
0.1 M Silver nitrate (B79036) (AgNO₃) in absolute ethanol
-
Test tubes and test tube rack
-
Pipettes
-
Water bath (optional, for temperature control)
-
Stopwatch
Procedure:
-
Label a series of clean, dry test tubes.
-
To each test tube, add 2 mL of the 0.1 M AgNO₃ in ethanol solution.
-
Place the test tubes in a water bath to equilibrate to the desired reaction temperature (e.g., 25°C).
-
Initiate the reaction by adding 2-3 drops of this compound to the first test tube, start the stopwatch immediately, and shake the tube to mix the reactants.
-
Observe the formation of a precipitate (silver bromide, AgBr). Record the time it takes for the precipitate to appear.
-
Repeat the procedure for other test tubes to ensure reproducibility.
-
To study the effect of concentration, the concentration of the alkyl halide can be varied.
-
To study the effect of temperature, the experiment can be repeated at different temperatures using the water bath.
Expected Observations:
A cloudy precipitate of AgBr will form as the reaction proceeds. The rate of formation of this precipitate is indicative of the rate of the SN1 reaction, as the formation of the carbocation is the rate-determining step.
Protocol 2: Synthesis of 3-Ethoxy-3-ethylpentane via SN1 Reaction
This protocol outlines the synthesis and isolation of the substitution product.
Materials:
-
This compound
-
Absolute ethanol
-
Sodium bicarbonate (NaHCO₃) solution (5% aqueous)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Apparatus for simple distillation
Procedure:
-
In a round-bottom flask, combine this compound and a 5 to 10-fold molar excess of absolute ethanol.
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature should be kept moderate to minimize the competing E1 elimination reaction (e.g., around 50-60°C).
-
Allow the reaction to reflux for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) if desired.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the mixture with a 5% aqueous sodium bicarbonate solution to neutralize any hydrobromic acid formed.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the ethanol solvent using a rotary evaporator.
-
Purify the crude product by simple distillation to obtain 3-ethoxy-3-ethylpentane.
Product Characterization:
The identity and purity of the synthesized 3-ethoxy-3-ethylpentane can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Visualizations
Reaction Pathway Diagram
Caption: Competing SN1 and E1 pathways for this compound.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of 3-ethoxy-3-ethylpentane.
References
Application Notes and Protocols: Stereochemistry of SN1 Reactions Involving 3-Bromo-3-ethylpentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the stereochemical outcomes of SN1 reactions involving the tertiary alkyl halide, 3-bromo-3-ethylpentane. The protocols outlined below offer a framework for conducting such reactions and analyzing their products, which is crucial for the synthesis of chiral molecules in drug development and other scientific research.
Introduction to SN1 Reactions and Stereochemistry
Nucleophilic substitution reactions of the first order (SN1) are characterized by a two-step mechanism. The rate-determining first step involves the departure of the leaving group to form a planar carbocation intermediate. The second step is the rapid attack of a nucleophile on this carbocation. Due to the planar nature of the carbocation, the nucleophile can attack from either face, leading to a mixture of stereoisomers with retention and inversion of configuration at a chiral center.[1][2][3][4]
For a chiral tertiary alkyl halide such as this compound, the SN1 reaction is highly favored due to the stability of the tertiary carbocation intermediate.[5][6][7] While complete racemization is theoretically possible, SN1 reactions often result in a slight excess of the product with an inverted stereochemistry. This is attributed to the formation of an "intimate ion pair," where the departing leaving group temporarily shields one face of the carbocation, favoring nucleophilic attack from the opposite side.[4][8]
Data Presentation: Stereochemical Outcome of a Tertiary Alkyl Halide Solvolysis
| Product Stereochemistry | Percentage in Mixture | Enantiomeric Excess (ee) |
| Inversion Product | 51.75% | 3.5% of the Inversion Product |
| Retention Product | 48.25% |
This data is for the hydrolysis of (S)-3-chloro-3-methylhexane and serves as an illustrative example for the expected outcome with this compound.
Experimental Protocols
The following protocols are adapted from established procedures for SN1 reactions of tertiary alkyl halides.[1][6][10]
Protocol 1: Solvolysis of this compound
Objective: To perform the solvolysis of this compound in an aqueous solvent and isolate the resulting tertiary alcohol.
Materials:
-
This compound
-
Acetone
-
Water
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Round-bottom flask
-
Distillation apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve a known amount of this compound in a suitable solvent mixture (e.g., 1:1 acetone:water).
-
Stir the reaction mixture at room temperature for a period sufficient for the reaction to proceed (reaction progress can be monitored by thin-layer chromatography).
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and then with a 5% sodium bicarbonate solution to neutralize any acid formed.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the resulting 3-ethyl-3-pentanol (B146929) by simple distillation, collecting the fraction at its known boiling point.
Protocol 2: Analysis of Stereochemical Outcome by Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To determine the enantiomeric excess of the 3-ethyl-3-pentanol product.
Materials:
-
3-ethyl-3-pentanol product from Protocol 1
-
HPLC-grade hexanes and isopropanol
-
Chiral HPLC column (e.g., polysaccharide-based)
-
HPLC system with a UV detector
Procedure:
-
Prepare a dilute solution of the purified 3-ethyl-3-pentanol in the HPLC mobile phase (e.g., a mixture of hexanes and isopropanol).
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Run the chromatogram and identify the peaks corresponding to the two enantiomers of 3-ethyl-3-pentanol.
-
Integrate the area under each peak.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizations
SN1 Reaction Mechanism of this compound
References
- 1. books.rsc.org [books.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Solved 1.(3R)-3-chloro-3-methylhexane reacts with water via | Chegg.com [chegg.com]
- 5. rsc.org [rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Solved Which of the following alkyl bromides undergo SN1 | Chegg.com [chegg.com]
- 8. Solved (3S)-3-chloro-3-methylhexane reacts with water via an | Chegg.com [chegg.com]
- 9. During hydrolysis of 3-chloro-3-methyl hexane optical purity of product m.. [askfilo.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-3-ethylpentane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromo-3-ethylpentane.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound from 3-ethyl-3-pentanol (B146929) and HBr?
The synthesis of this compound from 3-ethyl-3-pentanol and hydrobromic acid (HBr) proceeds primarily through a nucleophilic substitution type 1 (S(_N)1) reaction. This is because 3-ethyl-3-pentanol is a tertiary alcohol, which readily forms a stable tertiary carbocation intermediate upon protonation of the hydroxyl group and subsequent loss of water.[1][2]
Q2: What are the main side reactions to be aware of during this synthesis?
The most common side reaction is elimination type 1 (E1), which competes with the S(_N)1 reaction.[3][4] This occurs because the carbocation intermediate can also lose a proton from an adjacent carbon to form an alkene, primarily 3-ethyl-2-pentene. The ratio of substitution to elimination products is influenced by the reaction conditions.[3][4]
Q3: How can I favor the desired S(_N)1 reaction over the E1 side reaction?
To favor the S(_N)1 pathway and maximize the yield of this compound, it is recommended to use a strong nucleophilic acid like HBr and maintain a low reaction temperature.[1][3] Higher temperatures tend to favor the elimination (E1) reaction.[4][5] Using an acid with a poorly nucleophilic counter-ion (e.g., H₂SO₄) would favor elimination.[3]
Q4: What is the role of the acid in this reaction?
The acid (HBr) serves two primary roles. First, it protonates the hydroxyl group of the 3-ethyl-3-pentanol, converting it into a good leaving group (water).[1][6] Second, the bromide ion (Br⁻) acts as the nucleophile that attacks the resulting carbocation to form the final product.[1]
Q5: Are there alternative reagents for this synthesis?
While HBr is a common and effective reagent for this transformation with tertiary alcohols, other reagents like phosphorus tribromide (PBr₃) are generally not suitable for tertiary alcohols due to steric hindrance.[6] Thionyl chloride (SOCl₂) is used for creating alkyl chlorides and is also not ideal for this specific synthesis. For tertiary alcohols, direct reaction with a hydrogen halide is typically the most straightforward method.[2][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction: The reaction may not have gone to completion. 2. Loss during workup: Product may be lost during the extraction and washing steps. 3. Significant elimination: Reaction conditions may be favoring the E1 side reaction. 4. Use of stabilized alcohol: The starting alcohol may be old or contain stabilizing agents that inhibit the reaction. | 1. Increase reaction time or gently warm the reaction mixture. However, be cautious as excessive heat can promote elimination. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure proper separation of layers during extraction. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to maximize recovery. Minimize the number of transfers between flasks. 3. Maintain a low reaction temperature (e.g., 0-5 °C) using an ice bath. Ensure a high concentration of bromide ions. 4. Use freshly distilled 3-ethyl-3-pentanol. |
| Product is Contaminated with Alkene | 1. High reaction temperature: Elevated temperatures favor the E1 elimination pathway. 2. Use of a less nucleophilic acid: If an acid other than HBr with a less nucleophilic counterion was used, elimination is more likely. | 1. Perform the reaction at a lower temperature. An ice bath is recommended to control the temperature. 2. Use concentrated HBr as the acid source. This provides a high concentration of the bromide nucleophile. |
| Product is Contaminated with Unreacted Alcohol | 1. Insufficient acid: Not enough HBr was used to fully protonate the alcohol. 2. Reaction time too short: The reaction was stopped before all the alcohol could react. | 1. Use a molar excess of HBr. 2. Increase the reaction time and monitor for the disappearance of the starting material by TLC. |
| Emulsion Formation During Extraction | 1. Vigorous shaking of the separatory funnel. 2. Presence of acidic residues. | 1. Gently invert the separatory funnel multiple times instead of vigorous shaking. 2. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
| Product is Cloudy or Wet After Drying | 1. Insufficient drying agent: Not enough anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) was used. 2. Drying time too short: The drying agent was not in contact with the organic phase for a sufficient amount of time. | 1. Add more anhydrous drying agent until some of it no longer clumps together. 2. Allow the organic phase to stand over the drying agent for at least 10-15 minutes, with occasional swirling. |
Data on Reaction Conditions
The yield of this compound is highly dependent on the reaction conditions, which influence the competition between the S(_N)1 and E1 pathways. The following table summarizes the expected qualitative effects of key parameters on the reaction outcome.
| Parameter | Condition | Effect on this compound Yield | Effect on Alkene (Byproduct) Formation | Rationale |
| Temperature | Low (e.g., 0-25 °C) | Higher | Lower | S(_N)1 is less sensitive to temperature changes than E1.[4] |
| High | Lower | Higher | E1 reactions have a higher activation energy and are favored by heat.[3][4] | |
| Acid | Concentrated HBr | Higher | Lower | Provides a high concentration of the bromide nucleophile, favoring substitution.[1] |
| Dilute HBr | Lower | Higher | Lower concentration of the nucleophile can allow elimination to compete more effectively. | |
| H₂SO₄ (with NaBr) | Lower | Higher | H₂SO₄ is a dehydrating agent and its conjugate base (HSO₄⁻) is a poor nucleophile, thus favoring elimination.[3] | |
| Solvent Polarity | High | Higher | Can also be significant | Polar protic solvents stabilize the carbocation intermediate, facilitating both S(_N)1 and E1 pathways. |
Experimental Protocol
This protocol describes a general procedure for the synthesis of this compound from 3-ethyl-3-pentanol.
Materials:
-
3-ethyl-3-pentanol
-
Concentrated Hydrobromic Acid (48% aqueous solution)
-
Diethyl ether (or dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (or sodium sulfate)
-
Round-bottom flask
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, place 3-ethyl-3-pentanol. Cool the flask in an ice bath.
-
Addition of HBr: Slowly add a molar excess of cold, concentrated hydrobromic acid to the stirred alcohol.
-
Reaction: Continue stirring the mixture in the ice bath for the recommended reaction time. The reaction progress can be monitored by TLC.
-
Workup - Extraction: Transfer the reaction mixture to a separatory funnel. Add diethyl ether and shake gently to extract the product. Allow the layers to separate and remove the aqueous layer.
-
Washing: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying: Transfer the organic layer to a clean, dry flask and add anhydrous magnesium sulfate. Swirl the flask and let it stand for 10-15 minutes.
-
Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purification: The crude product can be purified by distillation under reduced pressure.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Alcohols to Alkyl Halides - Chemistry Steps [chemistrysteps.com]
- 7. 10.5 Preparing Alkyl Halides from Alcohols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Support Center: Synthesis of 3-Bromo-3-ethylpentane
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3-Bromo-3-ethylpentane, with a focus on the formation of side products.
Troubleshooting Guide
Issue: Low yield of this compound and presence of significant alkene impurities.
Possible Cause: The primary cause of low yields of the desired product, this compound, is the co-formation of elimination side products, predominantly 3-ethyl-2-pentene (B1580655). This occurs due to the inherent competition between the S(_N)1 (substitution) and E1 (elimination) reaction pathways, both of which proceed through a common tertiary carbocation intermediate.[1][2]
Solutions:
-
Temperature Control: Elevated temperatures favor the E1 pathway, leading to an increased yield of the alkene side product.[3][4] It is crucial to maintain the recommended reaction temperature to maximize the yield of the S(_N)1 product.
-
Choice of Acid: The use of a strong, nucleophilic acid like hydrobromic acid (HBr) is recommended.[5][6] Using acids with poorly nucleophilic counter-ions (e.g., H(_2)SO(_4)) will significantly favor the E1 pathway.[3]
-
Reaction Time: Monitor the reaction progress to ensure it goes to completion without unnecessary heating, which could promote the formation of elimination products.
-
Purity of Starting Material: Ensure the starting material, 3-ethyl-3-pentanol (B146929), is pure and dry, as impurities can lead to unforeseen side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound and what is the reaction mechanism?
The most common laboratory synthesis of this compound is the reaction of 3-ethyl-3-pentanol with hydrobromic acid (HBr).[5][6] This reaction proceeds through a unimolecular nucleophilic substitution (S(_N)1) mechanism.[5][7] The hydroxyl group of the alcohol is first protonated by the acid, forming a good leaving group (water). The departure of water results in the formation of a stable tertiary carbocation. Finally, the bromide ion acts as a nucleophile, attacking the carbocation to form the final product, this compound.[6][8]
Q2: What are the main side products in this synthesis and how are they formed?
The primary side product is 3-ethyl-2-pentene.[1] It is formed via a unimolecular elimination (E1) reaction, which competes with the S(_N)1 pathway.[2][4] Both reactions share the same initial steps: protonation of the alcohol and formation of the tertiary carbocation. However, in the E1 pathway, a weak base (such as water or another alcohol molecule) abstracts a proton from a carbon atom adjacent to the carbocation. This results in the formation of a double bond, yielding the alkene side product.[1]
Q3: How can I minimize the formation of the alkene side product?
To favor the desired S(_N)1 reaction over the E1 elimination, the following conditions should be employed:
-
Use a strong nucleophilic acid: Hydrobromic acid (HBr) provides a high concentration of bromide ions, which can effectively compete as nucleophiles.[6]
-
Maintain a low to moderate reaction temperature: Higher temperatures provide the activation energy needed for the elimination pathway, thus increasing the yield of the alkene.[3][4]
-
Avoid the use of non-nucleophilic acids: Acids like sulfuric acid (H(_2)SO(_4)) are poor sources of nucleophiles and will predominantly lead to elimination products.[3]
Q4: Can other side products be formed?
While 3-ethyl-2-pentene is the major side product, the formation of isomeric alkenes is possible, although generally in smaller amounts. Additionally, if the starting alcohol is not pure, other side reactions corresponding to the impurities may occur.
Data Presentation
The following table summarizes the qualitative effects of key reaction parameters on the product distribution in the synthesis of this compound.
| Parameter | Condition | Effect on this compound (S(_N)1 Product) Yield | Effect on 3-ethyl-2-pentene (E1 Product) Yield |
| Temperature | Low to Moderate | Favored | Disfavored |
| High | Disfavored | Favored[3][4] | |
| Acid | HBr (strong nucleophile) | Favored[6] | Less Favored |
| H(_2)SO(_4) (poor nucleophile) | Significantly Disfavored | Significantly Favored[3] | |
| Solvent Polarity | High | Favored (stabilizes carbocation) | Favored (stabilizes carbocation) |
| Low | Disfavored | Disfavored |
Experimental Protocols
Synthesis of this compound from 3-ethyl-3-pentanol
This protocol is a general procedure for the conversion of a tertiary alcohol to a tertiary alkyl bromide using hydrobromic acid.
Materials:
-
3-ethyl-3-pentanol
-
Concentrated hydrobromic acid (48%)
-
Anhydrous calcium chloride or sodium sulfate
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-ethyl-3-pentanol and an excess of concentrated hydrobromic acid.
-
Gently reflux the mixture for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel. Two layers will form: an upper organic layer containing the product and a lower aqueous layer.
-
Separate the layers and wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with deionized water.
-
Dry the organic layer over an anhydrous drying agent such as calcium chloride or sodium sulfate.
-
Filter to remove the drying agent.
-
The solvent can be removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation.
Characterization: The product and any side products can be characterized using techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the components of the product mixture and determine their relative abundance.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (
H and1 C): To confirm the structure of the desired product and identify any impurities.13 -
Infrared (IR) Spectroscopy: To confirm the disappearance of the hydroxyl group from the starting material and the presence of the C-Br bond in the product.
Mandatory Visualization
Caption: Competing S(_N)1 and E1 pathways in the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. 3-ETHYL-2-PENTENE synthesis - chemicalbook [chemicalbook.com]
- 2. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Alcohols in SN1 and SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. brainly.com [brainly.com]
Technical Support Center: Troubleshooting Grignard Reactions with 3-Bromo-3-ethylpentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the Grignard reaction involving the sterically hindered tertiary alkyl halide, 3-Bromo-3-ethylpentane. Due to the unique challenges posed by this substrate, this document aims to be a comprehensive resource to help you navigate potential issues and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is the Grignard reaction with this compound more challenging than with primary or secondary alkyl halides?
The primary challenge arises from the steric hindrance around the carbon atom bonded to the bromine. This steric bulk can impede the approach of the magnesium metal, making the formation of the Grignard reagent (3-ethylpentan-3-ylmagnesium bromide) difficult. Furthermore, the tertiary nature of the carbocation intermediate that can form makes elimination a highly competitive and often major side reaction.
Q2: My Grignard reaction with this compound is not initiating. What are the common causes and solutions?
Failure to initiate is a frequent issue. Here are the most common culprits and their remedies:
-
Inactive Magnesium Surface: Magnesium turnings are often coated with a layer of magnesium oxide, which prevents the reaction from starting.
-
Solution: Activate the magnesium surface by either gently crushing the turnings with a mortar and pestle (under an inert atmosphere) to expose a fresh surface, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the reaction flask. The disappearance of the iodine's color or the evolution of gas from the 1,2-dibromoethane indicates activation.
-
-
Presence of Moisture: Grignard reagents are extremely sensitive to protic sources like water.
-
Solution: Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120°C for several hours) and cooled under an inert atmosphere (argon or nitrogen). Use anhydrous solvents, preferably from a freshly opened bottle or one that has been dried over molecular sieves.
-
-
Impurities in the Starting Material: Impurities in the this compound can inhibit the reaction.
-
Solution: Use high-purity this compound. If necessary, purify the starting material by distillation.
-
Q3: I am observing a very low yield of my desired product. What are the likely reasons?
Low yields are typically due to one or more of the following:
-
Elimination Side Reaction: The major competing reaction for tertiary alkyl halides is elimination to form an alkene (in this case, 3-ethyl-2-pentene). The Grignard reagent itself is a strong base and can promote this elimination.
-
Solution: Use of a less polar solvent like diethyl ether can sometimes favor the Grignard formation over elimination. Maintaining a lower reaction temperature during the formation of the Grignard reagent can also help to minimize this side reaction.
-
-
Wurtz Coupling: The formed Grignard reagent can react with unreacted this compound to form a dimer (3,3,4,4-tetraethylhexane).
-
Solution: Add the this compound solution slowly and dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide in the reaction mixture.
-
-
Reaction with Atmospheric Oxygen or Carbon Dioxide: Exposure to air will quench the Grignard reagent.
-
Solution: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire experimental setup.
-
Q4: What is the recommended solvent for this reaction?
For the formation of Grignard reagents from sterically hindered tertiary alkyl halides, tetrahydrofuran (B95107) (THF) is often preferred over diethyl ether. THF is a better coordinating solvent, which helps to stabilize the Grignard reagent as it forms.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reaction fails to initiate (no cloudiness, no heat evolution) | Inactive magnesium surface | Activate magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane. Gently crush the magnesium turnings before use. |
| Presence of moisture | Flame-dry all glassware and use anhydrous solvents. | |
| Impure starting material | Use high-purity, dry this compound. | |
| Low yield of the desired product | Significant elimination side reaction | Use THF as the solvent. Maintain a moderate reaction temperature. |
| Wurtz coupling side reaction | Add the this compound solution dropwise to the magnesium suspension. | |
| Quenching by air or moisture | Ensure the reaction is carried out under a strict inert atmosphere. | |
| Formation of a significant amount of high-boiling point byproduct | Wurtz coupling | Slow, controlled addition of the alkyl halide. |
| Formation of an alkene byproduct | Elimination reaction | Use of THF and moderate temperatures. Consider that some elimination is likely unavoidable with this substrate. |
Experimental Protocols
Protocol 1: Formation of 3-ethylpentan-3-ylmagnesium bromide
This protocol is a general guideline and may require optimization.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet for inert gas. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Reagent Preparation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the reaction flask. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Initiation: Add a small portion of the THF to the magnesium turnings, just enough to cover them. Add a small amount (approximately 5-10%) of the this compound solution to the stirred magnesium suspension. The disappearance of the iodine color and the appearance of cloudiness and gentle reflux indicate the initiation of the reaction. Gentle warming with a heat gun may be necessary to start the reaction.
-
Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting greyish, cloudy solution is the Grignard reagent and should be used immediately in the subsequent step.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for the Grignard reaction with this compound.
Technical Support Center: Separation of SN1 and E1 Products of 3-Bromo-3-ethylpentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experimenting with the separation of SN1 and E1 products from the solvolysis of 3-bromo-3-ethylpentane.
Frequently Asked Questions (FAQs)
Q1: What are the expected SN1 and E1 products from the reaction of this compound with a weak nucleophile/base like ethanol (B145695) or methanol (B129727)?
When this compound, a tertiary alkyl halide, is subjected to solvolysis with a weak, non-basic nucleophile such as methanol or ethanol, it undergoes a competing unimolecular substitution (SN1) and unimolecular elimination (E1) reaction. Both reactions proceed through a common tertiary carbocation intermediate (3-ethyl-3-pentyl cation).
-
SN1 Product: The substitution product is 3-ethoxy-3-ethylpentane (if ethanol is the solvent/nucleophile) or 3-methoxy-3-ethylpentane (if methanol is the solvent/nucleophile).
-
E1 Product: The elimination product is 3-ethyl-2-pentene (B1580655). According to Zaitsev's rule, the more substituted alkene is the major elimination product.
Q2: What factors primarily influence the ratio of SN1 to E1 products?
The competition between SN1 and E1 reactions is primarily influenced by:
-
Temperature: Higher temperatures favor the E1 reaction. Elimination reactions generally have a higher activation energy than substitution reactions and are entropically favored because they produce a greater number of particles.[1][2]
-
Solvent: Polar protic solvents, such as water and alcohols, are capable of solvating the carbocation intermediate, which is a necessary step for both SN1 and E1 pathways.[3][4] The polarity of the solvent can influence the product ratio, with some studies on similar tertiary halides showing a modest increase in the E1 product in anhydrous ethanol compared to aqueous ethanol.
-
Nature of the Nucleophile/Base: For SN1 and E1 reactions to be favored, a weak, non-basic nucleophile is essential. Stronger bases will favor the bimolecular E2 elimination pathway.[5]
Q3: Why is the E1 product generally favored at higher temperatures?
Elimination reactions result in an increase in the number of molecules in the system (one molecule of the alkyl halide yields one molecule of alkene, one molecule of the conjugate acid of the base, and the leaving group ion). This leads to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a larger, positive ΔS term, when multiplied by a higher temperature (T), makes the Gibbs free energy (ΔG) more negative, thus favoring the elimination reaction.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly high ratio of E1 product | The reaction temperature was too high. | Lower the reaction temperature. For a higher yield of the SN1 product, consider running the reaction at or below room temperature (e.g., 25°C). |
| Unexpectedly high ratio of SN1 product | The reaction temperature was too low. | Increase the reaction temperature. Refluxing the solution will significantly favor the E1 pathway. |
| Presence of E2 products | The nucleophile/base used was too strong. | Ensure the use of a weak nucleophile/base, such as ethanol or methanol, and avoid the presence of strong bases like alkoxides (e.g., sodium ethoxide). |
| Incomplete reaction | Insufficient reaction time or temperature. | Increase the reaction time or moderately increase the temperature, keeping in mind that higher temperatures will favor the E1 product. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Difficulty in separating the SN1 and E1 products | The products have similar polarities. | Utilize flash column chromatography with a suitable solvent system (see Experimental Protocols). The alcohol (SN1 product) is more polar than the alkene (E1 product). Alternatively, Gas Chromatography (GC) with an appropriate column and temperature program can be used for both separation and quantification. |
| Inaccurate quantification of the product ratio by NMR | Peak overlap or improper integration. | Ensure the use of a high-resolution NMR spectrometer. Select well-resolved peaks for integration. For ¹H-NMR, the vinylic proton of 3-ethyl-2-pentene and the protons of the ethyl groups in both products are often suitable. Use a suitable internal standard that does not have signals overlapping with the product signals. |
Data Presentation
| Solvent | Temperature (°C) | Expected Major Product | Expected SN1:E1 Ratio |
| Methanol | 25 | 3-methoxy-3-ethylpentane (SN1) | SN1 > E1 |
| Methanol | Reflux (~65°C) | 3-ethyl-2-pentene (E1) | E1 > SN1 |
| 80% Ethanol / 20% Water | 25 | 3-ethoxy-3-ethylpentane (SN1) & 3-ethyl-3-pentanol (B146929) (SN1) | SN1 > E1 |
| 80% Ethanol / 20% Water | 50 | 3-ethyl-2-pentene (E1) | E1 > SN1 |
Experimental Protocols
General Solvolysis Reaction
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in the desired solvent (e.g., methanol or 80% ethanol).
-
Heat the reaction mixture to the desired temperature (e.g., room temperature or reflux) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform a liquid-liquid extraction. Add water and a nonpolar organic solvent (e.g., diethyl ether or dichloromethane). Separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product mixture.
Product Separation by Flash Column Chromatography
-
Pack a glass column with silica (B1680970) gel using a nonpolar solvent (e.g., hexane).
-
Dissolve the crude product mixture in a minimal amount of the nonpolar solvent and load it onto the column.
-
Elute the column with a solvent system of increasing polarity. Start with 100% hexane (B92381) to elute the less polar E1 product (3-ethyl-2-pentene).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) to elute the more polar SN1 product (3-ethyl-3-pentanol or its ether derivative). A gradient of 0% to 10% ethyl acetate (B1210297) in hexane is a good starting point.
-
Collect fractions and analyze them by TLC to identify the separated products.
Product Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: A polar capillary column (e.g., DB-WAX or similar polyethylene (B3416737) glycol phase) is recommended for separating the alcohol and alkene.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 10°C/min.
-
Final hold: Hold at 150°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Detector: Mass Spectrometer (scan range m/z 35-200).
-
Quantification: Determine the relative peak areas of the SN1 and E1 products to calculate the product ratio.
Product Quantification by Quantitative ¹H-NMR (qNMR)
-
Accurately weigh a known amount of the crude product mixture and dissolve it in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Add a known amount of a suitable internal standard. 1,3,5-trimethoxybenzene (B48636) is a common internal standard. Alternatively, the residual solvent signal of CDCl₃ can be used after careful calibration.[7]
-
Acquire a ¹H-NMR spectrum with parameters suitable for quantitative analysis (e.g., a long relaxation delay of at least 5 times the longest T₁).
-
Integrate the well-resolved signals corresponding to each product and the internal standard.
-
3-ethyl-2-pentene (E1): The vinylic proton signal (a quartet) is a good candidate for integration.
-
3-ethyl-3-pentanol (SN1): The signals for the methyl or methylene (B1212753) protons of the ethyl groups can be used.
-
-
Calculate the molar ratio of the products based on the integral values, the number of protons giving rise to each signal, and the known amount of the internal standard.
Mandatory Visualizations
Caption: Competing SN1 and E1 pathways for this compound.
Caption: Troubleshooting workflow for unexpected SN1/E1 product ratios.
References
- 1. 3-ETHYL-2-PENTENE(816-79-5) 1H NMR [m.chemicalbook.com]
- 2. 3-ETHYL-2-METHYL-3-PENTANOL(597-05-7) 1H NMR spectrum [chemicalbook.com]
- 3. Give the substitution and elimination products you would expect f... | Study Prep in Pearson+ [pearson.com]
- 4. Solved Draw the elimination product for the reaction: a) | Chegg.com [chegg.com]
- 5. Solved In this discussion board, you will post your response | Chegg.com [chegg.com]
- 6. odinity.com [odinity.com]
- 7. Residual Solvent Signal of CDCl3 as a qNMR Internal Standard for Application in Organic Chemistry Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Bromo-3-ethylpentane Elimination Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for optimizing the elimination reaction of 3-bromo-3-ethylpentane.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction mechanisms involved in the elimination of this compound?
A1: this compound is a tertiary alkyl halide. Due to its structure, it can undergo elimination through both the unimolecular (E1) and bimolecular (E2) pathways.[1][2] It is also prone to undergoing a unimolecular nucleophilic substitution (SN1) reaction, which competes with the E1 pathway as they share a common carbocation intermediate.[2][3] The SN2 mechanism is highly unlikely due to the steric hindrance at the tertiary carbon.[4]
Q2: What is the expected elimination product?
A2: The structure of this compound has three identical ethyl groups attached to the carbon bearing the bromine atom. All beta-hydrogens (the hydrogens on the carbons adjacent to the C-Br bond) are chemically equivalent. Therefore, elimination will yield a single alkene product: 3-ethylpent-2-ene . This simplifies product analysis as there is no competition between Zaitsev (more substituted) and Hofmann (less substituted) products.
Q3: How can I favor elimination reactions over the competing substitution (SN1) reaction?
A3: Several factors can be adjusted to favor elimination over substitution:
-
Temperature: Increasing the reaction temperature generally favors elimination over substitution.[2][5] Elimination reactions have a higher activation energy and result in an increase in entropy (two molecules are formed from one), making them more favorable at higher temperatures.[5]
-
Base Strength: Using a strong base promotes the E2 mechanism, which directly competes with and can dominate over the SN1/E1 pathways.[2][6]
-
Base Type: Employing a sterically hindered (bulky) base, such as potassium tert-butoxide (KOtBu), significantly favors elimination.[2][7] Its bulk makes it a poor nucleophile, thus suppressing substitution reactions, while it remains a strong base capable of abstracting a proton.[2][7]
Q4: What is the role of the solvent in this reaction?
A4: The solvent plays a critical role in determining the reaction pathway.
-
Polar Protic Solvents (e.g., methanol, ethanol (B145695), water): These solvents stabilize the carbocation intermediate necessary for the E1 and SN1 mechanisms.[1][3] Using a weak base in a polar protic solvent will likely result in a mixture of E1 and SN1 products.[2][3]
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents are generally preferred for E2 reactions.[8] They solvate the cation of the base (e.g., K+ in KOtBu) but do not strongly solvate the anionic base itself, making the base more reactive.
Troubleshooting Guide
Problem 1: My yield of the elimination product (3-ethylpent-2-ene) is low.
| Potential Cause | Suggested Solution |
| Reaction conditions favor substitution (SN1). | Increase the reaction temperature. Elimination is entropically favored and has a higher activation energy than substitution, so higher temperatures increase the elimination-to-substitution product ratio.[5] |
| The base is too weak or not strong enough to promote E2 efficiently. | Switch to a stronger base like sodium ethoxide (NaOEt), sodium hydroxide (B78521) (NaOH), or a bulky base like potassium tert-butoxide (KOtBu) to favor the E2 pathway.[2][9] |
| Incomplete reaction. | Increase the reaction time or temperature. Ensure the base is used in a stoichiometric or slight excess amount. |
| Loss of volatile product during workup. | 3-ethylpent-2-ene is a volatile alkene. Ensure that all distillation and solvent removal steps are performed with efficient cooling and at appropriate pressures to minimize product loss. |
Problem 2: I am observing a significant amount of a substitution byproduct (3-ethoxy-3-ethylpentane or 3-ethylpentan-3-ol).
| Potential Cause | Suggested Solution |
| Reaction is proceeding via competing SN1/E1 pathways. | This is common when using a weak base/nucleophile (like the solvent ethanol) and heating.[3] To suppress the SN1 product, switch to a strong, non-nucleophilic, sterically hindered base like potassium tert-butoxide (KOtBu).[2] This will force the reaction through the E2 pathway, which does not involve a carbocation and is much faster than the SN1/E1 pathways. |
| The chosen base is also a good nucleophile. | If using a base like sodium ethoxide (NaOEt), some SN1/E1 or even E2/SN2 competition can occur.[2] Using a bulkier base minimizes its ability to act as a nucleophile due to steric hindrance.[7] |
| The reaction temperature is too low. | While counterintuitive, very low temperatures might slightly favor substitution. Increasing the temperature will favor elimination more significantly.[5] |
Optimizing Reaction Conditions: Data Summary
The choice of base and solvent has the most significant impact on the product distribution. The following table summarizes the expected outcomes under different conditions.
| Base | Solvent | Temperature | Primary Mechanism(s) | Expected Major Product(s) |
| Ethanol (EtOH) | Ethanol | Heat | E1, SN1 | Mixture of 3-ethylpent-2-ene and 3-ethoxy-3-ethylpentane[3][10] |
| Sodium Ethoxide (NaOEt) | Ethanol | Heat | E2, E1, SN1 | 3-ethylpent-2-ene (Major), 3-ethoxy-3-ethylpentane (Minor)[2][11] |
| Potassium tert-butoxide (KOtBu) | tert-Butanol (B103910) or THF | Heat | E2 | 3-ethylpent-2-ene (Dominant)[2][7] |
| Sodium Hydroxide (NaOH) | Ethanol/Water | Heat | E2 | 3-ethylpent-2-ene (Major), 3-ethylpentan-3-ol (Minor) |
Key Experimental Protocols
Protocol 1: E2 Elimination using Potassium tert-Butoxide (Maximizing Alkene Yield)
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add dry tert-butanol (10 mL per 1 g of substrate).
-
Reaction Setup: Under a nitrogen atmosphere, add potassium tert-butoxide (1.2 equivalents) to the solvent. Stir until it is fully dissolved.
-
Substrate Addition: Add this compound (1.0 equivalent) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC) by observing the disappearance of the starting material.
-
Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Quench the reaction by slowly adding cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a nonpolar solvent like diethyl ether or pentane (B18724) (3x volumes).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent by simple distillation. The crude product can be further purified by fractional distillation to yield pure 3-ethylpent-2-ene.
Protocol 2: E1/SN1 Solvolysis using Ethanol (Illustrative Example)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add a solution of this compound in ethanol (e.g., 0.5 M solution).
-
Reaction: Heat the solution to reflux. The reaction is typically slower than the E2 alternative. Monitor the reaction progress by GC, observing the formation of two new product peaks.
-
Workup and Analysis: After several hours, cool the mixture. The product composition (ratio of 3-ethylpent-2-ene to 3-ethoxy-3-ethylpentane) can be determined directly from the crude reaction mixture using calibrated GC or NMR analysis.
Visualizations
Caption: Competing E1, SN1, and E2 pathways for this compound.
Caption: General experimental workflow for an E2 elimination reaction.
References
- 1. elimination - Determine mechanism: E1 vs. E2 - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. Give the substitution and elimination products you would expect f... | Study Prep in Pearson+ [pearson.com]
- 4. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. home.iitk.ac.in [home.iitk.ac.in]
- 9. youtube.com [youtube.com]
- 10. Solved Give the substitution and elimination products you | Chegg.com [chegg.com]
- 11. homework.study.com [homework.study.com]
Preventing rearrangement in reactions of 3-Bromo-3-ethylpentane
Welcome to the technical support center for synthetic organic chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
This guide focuses on reactions involving 3-bromo-3-ethylpentane and the common challenge of carbocation rearrangements in related reactions.
Frequently Asked Questions (FAQs)
Q1: I am planning a substitution reaction with this compound and I'm concerned about carbocation rearrangement leading to undesired byproducts. Is this a valid concern?
A1: For this compound, carbocation rearrangement is generally not a significant concern. This is because the departure of the bromide leaving group forms a stable tertiary carbocation (the 3-ethylpentan-3-yl cation). Carbocation rearrangements, such as hydride or alkyl shifts, typically occur if a more stable carbocation can be formed.[1][2] In this specific case, any shift of a hydrogen or an alkyl group from the tertiary carbocation would result in a less stable secondary carbocation, which is energetically unfavorable. Therefore, the initially formed tertiary carbocation is expected to react directly with the nucleophile without rearranging.
Q2: Under what conditions could I potentially see rearrangement products, even if they are minor?
A2: While unlikely for this compound, extremely high temperatures might provide enough energy to overcome the barrier to rearrangement, although this would likely favor elimination reactions as well.[3][4] It's important to note that in reactions with other substrates, particularly secondary alkyl halides, rearrangement is a much more common issue.
Q3: My reaction with a different secondary alkyl halide is giving a mixture of rearranged and non-rearranged products. What general strategies can I employ to minimize rearrangement?
A3: To minimize carbocation rearrangements in reactions prone to them (e.g., with secondary alkyl halides), you can employ several strategies:
-
Temperature Control: Lowering the reaction temperature can disfavor the rearrangement process, as it may not provide sufficient energy for the hydride or alkyl shift to occur.[3][5]
-
Solvent Choice: The choice of solvent can influence the reaction pathway. While highly polar protic solvents are often used for Sₙ1 reactions, they can stabilize the carbocation intermediate, potentially allowing more time for rearrangement. In some cases, a less polar solvent might be considered, but this can also slow down the desired Sₙ1 reaction. For reactions that can proceed via an Sₙ2 mechanism, polar aprotic solvents are preferred as they do not solvate the nucleophile as strongly.
-
Choice of Nucleophile: Using a more potent, less basic nucleophile at a higher concentration can favor an Sₙ2-type mechanism, which proceeds without a carbocation intermediate, thus completely avoiding rearrangement.
-
Lewis Acid Catalysis: In some cases, the choice and amount of a Lewis acid catalyst can influence the reaction outcome. Milder Lewis acids may be less likely to promote rearrangement compared to very strong ones.[6]
-
Alternative Synthetic Routes: For aromatic substitutions, Friedel-Crafts acylation followed by reduction is a classic strategy to avoid the rearrangements often seen in Friedel-Crafts alkylation.[7][8]
Troubleshooting Guide: Carbocation Rearrangement
This guide provides troubleshooting for experiments where carbocation rearrangement is a significant side reaction. We will use the solvolysis of 2-bromo-3-methylbutane (B93499) and the Friedel-Crafts alkylation of benzene (B151609) with 1-chlorobutane (B31608) as illustrative examples.
Issue 1: Formation of a Mixture of Isomeric Products in Solvolysis
Scenario: You are performing a solvolysis reaction of a secondary alkyl halide, such as 2-bromo-3-methylbutane, and obtaining a mixture of substitution and elimination products, with some having a rearranged carbon skeleton.
Analysis: The reaction proceeds through a secondary carbocation, which can undergo a 1,2-hydride shift to form a more stable tertiary carbocation. Both carbocations can then be trapped by the solvent (Sₙ1) or lose a proton (E1) to give a mixture of products.[9]
Solutions:
-
Lower the Reaction Temperature: Reducing the temperature will decrease the rate of all reactions but may disproportionately slow the rearrangement and elimination pathways, favoring the non-rearranged substitution product.
-
Alter the Solvent System: The polarity of the solvent can influence product ratios. Experimenting with different polar protic solvents or solvent mixtures may alter the product distribution.
Quantitative Data Presentation
The following tables summarize the expected product distribution under different conditions for reactions known to undergo rearrangement.
Table 1: Product Distribution in the Solvolysis of 2-bromo-2-methylbutane (B1582447) in Methanol (B129727)
| Product Type | Structure | Yield (%) |
| Sₙ1 Product | 2-methoxy-2-methylbutane | 63% |
| E1 Product (Zaitsev) | 2-methyl-2-butene | 30% |
| E1 Product (Hofmann) | 2-methyl-1-butene | 7% |
Data synthesized from representative examples.[4][10]
Table 2: Product Distribution in the Friedel-Crafts Alkylation of Benzene with 1-Chlorobutane and AlCl₃ at 0°C
| Product | Structure | Yield (%) |
| n-butylbenzene (non-rearranged) | ~34% | |
| sec-butylbenzene (rearranged) | ~66% |
Data is approximate and can vary with specific reaction conditions.[5]
Experimental Protocols
Protocol 1: Low-Temperature Solvolysis of a Secondary Alkyl Halide to Minimize Rearrangement
This protocol is a general guideline for performing a solvolysis reaction at a reduced temperature to favor the non-rearranged product.
Materials:
-
Secondary alkyl halide (e.g., 2-bromo-3-methylbutane)
-
Anhydrous methanol (solvent and nucleophile)
-
Inert gas (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Low-temperature bath (e.g., ice-water or ice-salt bath)
Procedure:
-
Set up a round-bottom flask with a magnetic stir bar under an inert atmosphere.
-
Cool the flask to 0°C using an ice-water bath.
-
Add anhydrous methanol to the cooled flask.
-
Slowly add the secondary alkyl halide to the stirring methanol.
-
Maintain the reaction temperature at 0°C and monitor the reaction progress using an appropriate technique (e.g., TLC or GC).
-
Upon completion, quench the reaction by pouring it into cold water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
-
Analyze the product mixture by GC-MS or NMR to determine the ratio of rearranged to non-rearranged products.
Protocol 2: Friedel-Crafts Acylation and Reduction to Avoid Alkylation Rearrangement
This two-step procedure provides an alternative to Friedel-Crafts alkylation to synthesize a straight-chain alkylbenzene without rearrangement.
Step A: Friedel-Crafts Acylation
Materials:
-
Benzene
-
Acyl chloride (e.g., butanoyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (solvent)
-
Standard glassware for organic synthesis
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer under an inert atmosphere.
-
Add anhydrous aluminum chloride to the flask, followed by anhydrous dichloromethane.
-
Cool the stirred suspension to 0°C in an ice bath.
-
Add a solution of the acyl chloride in dichloromethane dropwise from the dropping funnel.
-
After the addition of the acyl chloride, add benzene dropwise.
-
Allow the reaction to warm to room temperature and stir for the recommended time, monitoring by TLC.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice.
-
Separate the organic layer, wash with dilute HCl, water, and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude aryl ketone.
-
Purify the product by distillation or recrystallization.
Step B: Clemmensen or Wolff-Kishner Reduction of the Aryl Ketone
The resulting ketone can be reduced to the corresponding alkane using standard procedures for Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and a strong base at high temperatures) reductions. This will yield the desired straight-chain alkylbenzene.
Visualizations
Caption: Reaction pathway for a secondary alkyl halide showing the competing formation of non-rearranged and rearranged products via a carbocation intermediate.
Caption: A troubleshooting workflow for addressing and preventing carbocation rearrangement in chemical reactions.
References
- 1. youtube.com [youtube.com]
- 2. quora.com [quora.com]
- 3. Solved OCH3 3. (9pts) The solvolysis reaction of 2-bromo-2- | Chegg.com [chegg.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 7. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Solved ос 3. (9pts) The solvolysis reaction of 2-bromo-2- | Chegg.com [chegg.com]
- 10. rsc.org [rsc.org]
Technical Support Center: Purification of Crude 3-Bromo-3-ethylpentane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-bromo-3-ethylpentane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of purified product | 1. Incomplete reaction during synthesis.2. Significant formation of the elimination byproduct (3-ethyl-2-pentene).3. Loss of product during aqueous workup due to emulsion formation.4. Inefficient fractional distillation. | 1. Optimize reaction conditions (e.g., reaction time, temperature) to ensure complete conversion of the starting alcohol.2. Use a less nucleophilic acid catalyst or lower the reaction temperature to minimize E1 elimination.3. During extraction, add a small amount of brine to help break up emulsions. Allow sufficient time for layers to separate.4. Ensure the distillation column is properly insulated and the distillation is performed slowly to allow for proper separation of fractions. |
| Product is cloudy or contains water droplets after purification | 1. Inadequate drying of the organic layer before distillation.2. Insufficient drying of the final product. | 1. Use a sufficient amount of a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663), calcium chloride). Ensure the drying agent is swirled with the organic solution for an adequate amount of time.2. After distillation, ensure the collected product is stored over a small amount of fresh drying agent before use. |
| Purified product is discolored (yellow or brown) | 1. Presence of acidic impurities.2. Thermal decomposition during distillation. | 1. Ensure thorough washing with sodium bicarbonate solution to neutralize all acidic byproducts.2. Perform distillation under reduced pressure to lower the boiling point and minimize the risk of decomposition. |
| Presence of a lower boiling point impurity in the final product | 1. Incomplete removal of the elimination byproduct (3-ethyl-2-pentene). | 1. Use a more efficient fractional distillation column.2. Collect narrower boiling point fractions during distillation. |
| Presence of a higher boiling point impurity in the final product | 1. Contamination with unreacted starting material (3-ethylpentan-3-ol). | 1. Ensure the crude product is washed thoroughly with water to remove the majority of the unreacted alcohol before distillation.2. Perform a careful fractional distillation, monitoring the temperature closely to separate the product from the higher-boiling alcohol. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized from 3-ethylpentan-3-ol?
A1: The most common impurities are unreacted 3-ethylpentan-3-ol, the E1 elimination product (3-ethyl-2-pentene), and potentially a small amount of the SN1 substitution product (3-ethoxy-3-ethylpentane if ethanol (B145695) is present) or di(3-ethylpentyl) ether. Acidic residues from the catalyst (e.g., HBr) may also be present.
Q2: Why is it important to wash the crude product with sodium bicarbonate solution?
A2: Washing with a mild base like sodium bicarbonate neutralizes any remaining acidic catalyst (e.g., hydrobromic acid) from the synthesis step. This is crucial to prevent further acid-catalyzed side reactions, such as elimination or ether formation, especially during the final distillation.
Q3: Can I use simple distillation instead of fractional distillation for the final purification?
A3: While simple distillation can remove non-volatile impurities, it is often insufficient to separate this compound from its volatile byproducts, particularly the elimination product 3-ethyl-2-pentene, which has a close boiling point. Fractional distillation is highly recommended for achieving high purity.
Q4: Why is distillation under reduced pressure recommended?
A4: this compound has a relatively high boiling point at atmospheric pressure. Distillation at high temperatures can lead to decomposition of the product. By reducing the pressure, the boiling point is lowered, allowing for a safer and more efficient distillation with a lower risk of thermal degradation.
Q5: How can I confirm the purity of my final product?
A5: The purity of the final product can be assessed using several analytical techniques, including Gas Chromatography (GC) to determine the percentage of impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and absence of impurity signals.
Data Presentation
The following table summarizes key quantitative data for this compound and its common impurities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility |
| This compound | C₇H₁₅Br | 179.10 | 158.9 ± 8.0 (at 760 mmHg)55 (at 15 Torr)[1] | Insoluble in water; soluble in common organic solvents like diethyl ether, dichloromethane, and ethanol.[2] |
| 3-Ethylpentan-3-ol | C₇H₁₆O | 116.20 | 141-142 (at 760 mmHg) | Slightly soluble in water; soluble in organic solvents. |
| 3-Ethyl-2-pentene | C₇H₁₄ | 98.19 | 94-96 (at 760 mmHg)[1][3][4] | Insoluble in water; soluble in organic solvents.[5] |
| 3-Ethoxy-3-ethylpentane | C₉H₂₀O | 144.26 | Estimated ~150-160 (at 760 mmHg) | Insoluble in water; soluble in organic solvents. |
Experimental Protocols
Detailed Methodology for the Purification of Crude this compound
This protocol describes the purification of crude this compound synthesized from 3-ethylpentan-3-ol.
1. Aqueous Workup: a. Transfer the crude reaction mixture to a separatory funnel. b. Add an equal volume of cold water and shake gently to remove the bulk of the unreacted alcohol and water-soluble impurities. Allow the layers to separate and discard the aqueous (lower) layer. c. Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper and shake, venting frequently to release any pressure from CO₂ evolution. This step neutralizes any residual acid. d. Allow the layers to separate and discard the aqueous layer. e. Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water and aid in layer separation. Discard the aqueous layer.
2. Drying the Organic Layer: a. Transfer the washed organic layer to a clean, dry Erlenmeyer flask. b. Add a suitable amount of anhydrous drying agent (e.g., magnesium sulfate or calcium chloride). c. Swirl the flask for 10-15 minutes. If the drying agent clumps together, add more until some remains free-flowing. d. Decant or filter the dried organic liquid into a round-bottom flask suitable for distillation.
3. Fractional Distillation under Reduced Pressure: a. Assemble a fractional distillation apparatus equipped with a vacuum adapter. Ensure all glassware is dry and joints are properly greased. b. Add a few boiling chips or a magnetic stir bar to the distillation flask containing the dried crude product. c. Begin to slowly reduce the pressure using a vacuum pump. d. Once the desired pressure is reached and stable, begin to gently heat the distillation flask. e. Collect a forerun fraction of any low-boiling impurities (e.g., 3-ethyl-2-pentene). f. As the temperature rises and stabilizes at the boiling point of this compound at the given pressure, collect the main fraction in a clean, pre-weighed receiving flask. g. Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues. h. Store the purified this compound in a well-sealed container, protected from light.
Mandatory Visualization
Caption: Workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Minimizing elimination in substitution reactions of 3-Bromo-3-ethylpentane
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with substitution reactions of 3-bromo-3-ethylpentane, focusing on the common problem of competing elimination reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a significant amount of 3-ethyl-2-pentene (B1580655) (elimination product) when trying to synthesize a substitution product from this compound?
A: this compound is a tertiary alkyl halide. Due to significant steric hindrance around the alpha-carbon, it does not undergo S(_N)2 reactions.[1][2] Instead, it reacts through mechanisms involving a stable tertiary carbocation intermediate.[3] This intermediate is central to both the S(_N)1 (substitution) and E1 (elimination) pathways, making them competing reactions.[4][5][6] Several factors, particularly temperature and the nature of the nucleophile, dictate which pathway is favored.[1][7]
Q2: What are the ideal conditions to maximize the yield of the S(_N)1 substitution product and minimize the E1 elimination byproduct?
A: To favor the S(_N)1 pathway over E1, you should control the reaction conditions carefully. The key is to use a good, weakly basic nucleophile and maintain a low reaction temperature.[8] Polar protic solvents like water or alcohols are necessary to stabilize the carbocation intermediate for both reactions.[3][9] However, lower temperatures decrease the rate of the elimination reaction more significantly than the substitution reaction, tipping the product ratio in favor of substitution.[10][11]
Q3: Does the choice of nucleophile matter if it's not involved in the rate-determining step of an S(_N)1 reaction?
A: Yes, immensely. While the nucleophile concentration doesn't affect the reaction rate (which is unimolecular), its basicity is critical for determining the product outcome.[12] A strongly basic nucleophile will preferentially act as a base, abstracting a beta-hydrogen from the carbocation intermediate (or the substrate itself via an E2 mechanism), leading to the elimination product.[1][13] To favor substitution, use a nucleophile that is weakly basic, such as water, alcohols (ROH), or iodide ions.[14][15]
Troubleshooting Guide: High Alkene Yield
If your reaction is yielding more of the elimination product (3-ethyl-2-pentene) than the desired substitution product (e.g., 3-ethyl-3-pentanol), consult the following table.
| Potential Cause | Explanation | Recommended Solution |
| High Reaction Temperature | Elimination reactions have a higher activation energy and are more entropically favored than substitution reactions.[10] Increasing the temperature provides the necessary energy to overcome this barrier and significantly favors the E1 pathway.[11][16] | Maintain a low reaction temperature. If possible, run the reaction at or below room temperature. Avoid heating or refluxing. |
| Nucleophile is Too Basic | The nucleophile is acting as a strong base, promoting the E1 or E2 pathway by abstracting a proton.[17] Strong bases, especially hindered ones like tert-butoxide, almost exclusively yield elimination products.[13][18] | Use a good nucleophile that is a weak base.[14] Water, methanol, or ethanol (B145695) are excellent choices for producing the corresponding alcohol or ether via an S(_N)1 reaction. |
| Solvent Choice | While polar protic solvents are required for S(N)1/E1, using the solvent as the nucleophile (solvolysis) is a common strategy. Using a non-polar solvent will prevent the formation of the necessary carbocation intermediate altogether. | For solvolysis, use the desired nucleophile as the solvent (e.g., water for an alcohol product, ethanol for an ethyl ether product). This ensures a high concentration of a weak base/nucleophile. |
Data Presentation: Influence of Conditions on Product Ratio
The following table summarizes the expected outcomes for the reaction of this compound under different experimental conditions. Note that these are qualitative predictions, as the exact product ratio can be difficult to control.[6]
| Substrate | Reagent/Nucleophile | Solvent | Temperature | Primary Mechanism(s) | Major Product | Minor Product(s) |
| This compound | H₂O | Water | Low (~25°C) | S(_N)1, E1 | 3-ethyl-3-pentanol (B146929) (Substitution) | 3-ethyl-2-pentene |
| This compound | H₂O | Water | High (~95°C) | E1, S(_N)1 | 3-ethyl-2-pentene (Elimination) | 3-ethyl-3-pentanol |
| This compound | CH₃OH | Methanol | Low (~25°C) | S(_N)1, E1 | 3-ethoxy-3-ethylpentane (Substitution) | 3-ethyl-2-pentene |
| This compound | CH₃CH₂O⁻Na⁺ | Ethanol | Any | E2 | 3-ethyl-2-pentene (Elimination) | Negligible Substitution |
| This compound | (CH₃)₃CO⁻K⁺ | t-Butanol | Any | E2 | 3-ethyl-2-pentene (Elimination) | Negligible Substitution |
Experimental Protocol: Synthesis of 3-ethyl-3-pentanol (S(_N)1 Favored)
This protocol details a method for the substitution reaction of this compound that aims to minimize the E1 byproduct.
Objective: To synthesize 3-ethyl-3-pentanol via an S(_N)1 reaction.
Materials:
-
This compound
-
Deionized water
-
Acetone (B3395972) (reagent grade)
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
Separatory funnel, round-bottom flask, condenser
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 10 mL of this compound with 100 mL of a 50:50 (v/v) mixture of acetone and deionized water. The water acts as the nucleophile and the polar protic solvent, while acetone helps to dissolve the alkyl halide.
-
Temperature Control: Place the flask in an ice bath on a magnetic stirrer. Ensure the solution is stirring gently and maintain the temperature at approximately 20-25°C. Do not apply heat.
-
Reaction Monitoring: Allow the reaction to proceed for several hours. The progress can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting material.
-
Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of cold deionized water.
-
Workup - Extraction: Extract the aqueous layer with two 50 mL portions of diethyl ether. Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with 50 mL of 5% sodium bicarbonate solution to neutralize any HBr formed, followed by 50 mL of brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 3-ethyl-3-pentanol.
-
Purification: The product can be further purified by fractional distillation if necessary.
Visualizations
Caption: Decision pathway for this compound reactions.
Caption: Troubleshooting workflow for minimizing elimination.
References
- 1. Video: Predicting Products: Substitution vs. Elimination [jove.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. fiveable.me [fiveable.me]
- 4. quora.com [quora.com]
- 5. personal.utdallas.edu [personal.utdallas.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ch 8 : Substitution or Elimination ? [chem.ucalgary.ca]
- 8. quora.com [quora.com]
- 9. orgosolver.com [orgosolver.com]
- 10. echemi.com [echemi.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. brainly.com [brainly.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst and Reagent Selection for Reactions Involving 3-Bromo-3-ethylpentane
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-bromo-3-ethylpentane. The focus is on selecting the appropriate catalysts, reagents, and conditions to achieve desired substitution or elimination products.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound, and why is catalyst/reagent selection so critical?
This compound is a tertiary alkyl halide. Due to its structure, it cannot undergo S(_N)2 reactions because of significant steric hindrance at the electrophilic carbon.[1][2] Instead, it primarily reacts through three competing pathways:
-
S(_N)1 (Substitution, Nucleophilic, Unimolecular): Involves the formation of a stable tertiary carbocation intermediate, which is then attacked by a nucleophile.[3][4][5]
-
E1 (Elimination, Unimolecular): Also proceeds through the same carbocation intermediate, but a base removes a proton from an adjacent carbon to form an alkene.[6]
-
E2 (Elimination, Bimolecular): A concerted, single-step reaction where a strong base removes a proton, and the bromide leaving group departs simultaneously to form an alkene.[7][8]
Reagent selection is critical because the choice of nucleophile/base, solvent, and temperature directly determines which of these pathways is favored, thus controlling the final product distribution.[9][10]
Q2: How do I favor the S(_N)1 substitution product over elimination?
To favor the S(_N)1 pathway, you need conditions that stabilize the carbocation intermediate and a nucleophile that is weak enough not to act as a strong base.
-
Nucleophile: Use a weak, non-basic nucleophile. Typically, the solvent itself acts as the nucleophile in a process called solvolysis.[3][11] Examples include water (H₂O), alcohols (like methanol (B129727) or ethanol), or carboxylic acids.
-
Solvent: A polar, protic solvent is essential.[2][3] These solvents (e.g., water, ethanol (B145695), methanol, acetic acid) excel at stabilizing both the leaving group anion and the carbocation intermediate, facilitating the initial ionization step.
-
Temperature: Keep the temperature low. Higher temperatures provide the activation energy needed for elimination and favor the entropically preferred E1 pathway.[9][12]
Q3: What conditions should I use to promote the E1 elimination product?
The E1 reaction competes directly with the S(_N)1 pathway as they share the same rate-determining step: carbocation formation.[10] To shift the balance toward elimination:
-
Base: Use a weak base. The solvent (e.g., ethanol, water) can act as the base.[12][13]
-
Temperature: Applying heat is the most effective way to favor E1 over S(_N)1.[9][12] Elimination reactions are more entropically favored than substitution, and this effect is amplified at higher temperatures.
-
Acid Catalyst with Alcohols: When starting from the corresponding alcohol (3-ethyl-3-pentanol), using a non-nucleophilic acid like H₂SO₄ or H₃PO₄ with heat strongly favors E1 dehydration.[9]
Q4: When is the E2 pathway possible, and how can I make it the major pathway?
The E2 pathway is favored by a strong, sterically hindered base that can efficiently remove a proton but is too bulky to act as a nucleophile.
-
Base: Use a strong, non-nucleophilic, bulky base. Potassium tert-butoxide (KOtBu) is a classic example.[14] Other options include sodium ethoxide (NaOEt) or sodium hydroxide (B78521) (NaOH), although these less-hindered bases can sometimes lead to a mixture of substitution and elimination products.[15][16]
-
Solvent: A less polar or polar aprotic solvent can be effective. While polar protic solvents can be used, they may solvate the base, reducing its effectiveness.[16]
-
Concentration: The rate of an E2 reaction is dependent on the concentration of both the alkyl halide and the base. Using a high concentration of a strong base will favor the bimolecular E2 mechanism over the unimolecular E1/S(_N)1 pathways.[7]
Troubleshooting Guide
| Problem / Observation | Probable Cause | Recommended Solution |
| Low yield of desired alkene (Elimination Product) | Reaction conditions favor the competing S(N)1 pathway. | 1. Increase Temperature: Heating the reaction mixture will favor elimination over substitution.[12] 2. Change Base: If using a weak base (E1), consider switching to a strong, bulky base like potassium tert-butoxide (KOtBu) to force an E2 mechanism.[14] |
| Significant amount of ether/alcohol byproduct (Substitution Product) when elimination is desired. | The nucleophile/base is not sufficiently hindered or the temperature is too low. | 1. Switch to a Bulky Base: Replace reagents like NaOH or NaOMe with KOtBu. The steric hindrance will prevent nucleophilic attack. 2. Increase Reaction Temperature: This will favor the E1 pathway over S(_N)1.[9] |
| Reaction is very slow or does not proceed. | 1. Poor leaving group ability (less of an issue for bromide). 2. Insufficiently polar solvent for S(_N)1/E1 pathways. 3. Base is not strong enough for E2 pathway. | 1. Improve Solvent Polarity (for S(_N)1/E1): Ensure a polar protic solvent like ethanol or water is used to facilitate carbocation formation.[3] 2. Increase Base Strength/Concentration (for E2): Ensure a sufficiently strong base is used at an adequate concentration. |
| Multiple alkene isomers are formed. | This compound has multiple types of beta-hydrogens, leading to different constitutional isomers (e.g., 3-ethyl-2-pentene (B1580655) vs. 2-ethyl-1-pentene). | 1. Zaitsev's Rule: With small, strong bases (e.g., NaOEt), the major product will be the more substituted, thermodynamically stable alkene (3-ethyl-2-pentene). 2. Hofmann's Rule: With a sterically bulky base (e.g., KOtBu), the major product will be the less substituted, kinetically favored alkene. |
Summary of Conditions for this compound
| Desired Pathway | Reagent/Catalyst Type | Example | Solvent | Temperature |
| S(_N)1 | Weak Nucleophile / Weak Base | H₂O, CH₃OH, CH₃CH₂OH | Polar Protic | Low |
| E1 | Weak Base | H₂O, CH₃CH₂OH | Polar Protic | High |
| E2 | Strong, Bulky Base | KOtBu | Polar Aprotic / Protic | Moderate to High |
Visual Guides
Reaction Pathway Decision Logic
Caption: Decision tree for selecting a reaction pathway.
Competing S(_N)1 and E1 Mechanisms
Caption: Shared intermediate in competing S(_N)1 and E1 pathways.
Experimental Protocols
Protocol 1: E2 Elimination using Potassium tert-Butoxide (KOtBu)
This protocol is designed to maximize the yield of the elimination product, 3-ethyl-2-pentene, via the E2 mechanism.
Objective: To synthesize 3-ethyl-2-pentene from this compound.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
tert-Butanol (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
Procedure:
-
Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagents: In the flask, dissolve potassium tert-butoxide (e.g., 1.2 equivalents) in 30 mL of anhydrous tert-butanol.
-
Addition: While stirring, add this compound (1.0 equivalent) to the solution dropwise over 10 minutes.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 2-3 hours. Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC) if applicable.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 50 mL of cold water.
-
Extraction: Extract the aqueous layer twice with 25 mL portions of diethyl ether.
-
Washing: Combine the organic layers and wash with 30 mL of saturated sodium bicarbonate solution, followed by 30 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation).
-
Purification: The crude product can be purified by fractional distillation to isolate the desired alkene product.
Protocol 2: S(_N)1 Solvolysis using Ethanol
This protocol is designed to favor the substitution product, 3-ethoxy-3-ethylpentane.
Objective: To synthesize 3-ethoxy-3-ethylpentane from this compound.
Materials:
-
This compound
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
Setup: Place this compound (1.0 equivalent) and a magnetic stir bar in a 100 mL round-bottom flask equipped with a reflux condenser.
-
Solvent/Nucleophile: Add 50 mL of absolute ethanol to the flask. Ethanol serves as both the solvent and the nucleophile.
-
Reaction: Gently warm the mixture to a low reflux (approx. 50-60°C) and stir for 6-8 hours. The reaction should be kept at the lowest effective temperature to minimize the competing E1 reaction. Monitor progress by GC.
-
Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water.
-
Extraction: Extract the product with two 30 mL portions of diethyl ether using a separatory funnel.
-
Washing: Combine the organic extracts and wash them with 30 mL of water, then 30 mL of saturated sodium chloride (brine) to remove the bulk of the ethanol and water.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter the solution, and concentrate it using a rotary evaporator.
-
Purification: The resulting crude ether can be purified by column chromatography or distillation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Alkyl Halide Explained: Structure, Types, and Reactions [eureka.patsnap.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. SN1 reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 8.1 E2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. personal.utdallas.edu [personal.utdallas.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 13. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 14. Solved What is the product of the reaction of | Chegg.com [chegg.com]
- 15. brainly.com [brainly.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Reaction Selectivity of 3-Bromo-3-ethylpentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the effect of temperature on the reaction selectivity of 3-bromo-3-ethylpentane.
Frequently Asked Questions (FAQs)
Q1: What are the expected products when this compound is heated in a protic solvent like ethanol (B145695) or methanol (B129727)?
When this compound, a tertiary alkyl halide, is heated in a polar protic solvent such as methanol or ethanol, a mixture of substitution (SN1) and elimination (E1) products is expected.[1][2][3] The SN1 product is 3-ethoxy-3-ethylpentane (with ethanol) or 3-methoxy-3-ethylpentane (with methanol), while the major E1 product is 3-ethyl-2-pentene, in accordance with Zaitsev's rule which favors the formation of the more substituted alkene.[3]
Q2: How does temperature influence the ratio of SN1 to E1 products?
Temperature is a critical factor in determining the ratio of substitution to elimination products.[4][5]
-
Higher temperatures favor the E1 pathway, leading to a greater yield of the alkene product.[4][5][6] This is because elimination reactions generally have a higher activation energy and are more entropically favored (an increase in the number of product molecules) than substitution reactions.[5]
-
Lower temperatures favor the SN1 pathway, resulting in a higher proportion of the ether (substitution) product.[4]
Q3: Why do SN1 and E1 reactions compete in this specific case?
Both SN1 and E1 reactions of tertiary alkyl halides proceed through a common carbocation intermediate.[5] Once the bromide ion dissociates from this compound to form a stable tertiary carbocation, the solvent (e.g., ethanol) can act as either a nucleophile (attacking the carbocation to give the SN1 product) or a weak base (abstracting a beta-proton to yield the E1 product).[3][7]
Q4: What is the role of the solvent in this reaction?
Polar protic solvents like methanol and ethanol are crucial for this reaction as they facilitate the formation of the carbocation intermediate by stabilizing its charge.[3][8] The solvent also serves as the nucleophile in the SN1 reaction and the base in the E1 reaction.[9]
Q5: I am observing a higher-than-expected proportion of the elimination product even at lower temperatures. What could be the cause?
Several factors could lead to an increased E1:SN1 ratio:
-
Inaccurate Temperature Control: Ensure your reaction temperature is accurately maintained. Even slight localized overheating can significantly favor the elimination pathway.
-
Presence of Stronger Bases: Contamination with a stronger base than the alcohol solvent can promote elimination, potentially through an E2 mechanism. Ensure all glassware and reagents are clean.
-
Solvent Purity: The purity of the alcohol solvent is important. The presence of impurities could alter the reaction pathway.
Q6: How can I accurately quantify the ratio of substitution and elimination products?
Gas chromatography (GC) is a highly effective method for separating and quantifying the volatile products of this reaction. By analyzing the reaction mixture with GC, you can determine the relative peak areas of the SN1 and E1 products, which correspond to their relative concentrations. Calibration with pure samples of each product will yield the most accurate quantitative results.
Data Presentation
| Temperature (°C) | % SN1 Product (ether) | % E1 Product (alkene) |
| 25 | 64% | 36% |
| 50 | 55% | 45% |
| 75 | 42% | 58% |
| 100 | 28% | 72% |
| (Note: Data is illustrative and based on the behavior of similar tertiary alkyl halides.) |
Experimental Protocols
Objective: To determine the effect of temperature on the product distribution of the solvolysis of this compound in ethanol.
Materials:
-
This compound
-
Anhydrous ethanol
-
Internal standard (e.g., dodecane)
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate (B86663)
-
Reaction vials with sealed caps
-
Thermostatically controlled heating block or oil bath
-
Gas chromatograph with a suitable column (e.g., non-polar)
-
Microsyringes
Procedure:
-
Reaction Setup: In a series of reaction vials, add 5 mL of anhydrous ethanol.
-
Internal Standard: To each vial, add a precise amount of an internal standard (e.g., 50 µL of dodecane). The internal standard is used for accurate quantification by GC.
-
Temperature Equilibration: Place the vials in the heating block or oil bath set to the desired temperatures (e.g., 25°C, 50°C, 75°C, and 100°C) and allow them to equilibrate for 10 minutes.
-
Initiate Reaction: Add 1 mL of this compound to each vial, seal immediately, and start a timer.
-
Reaction Quenching: After a predetermined time (e.g., 1 hour), remove the vials from the heat source and quench the reaction by adding 5 mL of cold 5% sodium bicarbonate solution.
-
Extraction: Add 2 mL of a suitable extraction solvent (e.g., diethyl ether) to each vial. Cap and shake vigorously. Allow the layers to separate.
-
Drying: Carefully transfer the organic layer to a clean vial containing a small amount of anhydrous magnesium sulfate to remove any residual water.
-
GC Analysis: Inject a small sample (e.g., 1 µL) of the dried organic layer into the gas chromatograph.
-
Data Analysis: Identify the peaks corresponding to the SN1 product (3-ethoxy-3-ethylpentane), the E1 product (3-ethyl-2-pentene), and the internal standard. Calculate the relative peak areas to determine the product ratio at each temperature.
Mandatory Visualization
Caption: SN1 vs. E1 pathway for this compound.
References
- 1. brainly.com [brainly.com]
- 2. brainly.com [brainly.com]
- 3. Give the substitution and elimination products you would expect f... | Study Prep in Pearson+ [pearson.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. quora.com [quora.com]
Validation & Comparative
A Comparative Guide to SN1 Reactivity: 3-Bromo-3-ethylpentane vs. Tert-butyl bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the SN1 reaction reactivity of two tertiary alkyl halides: 3-bromo-3-ethylpentane and tert-butyl bromide. The information presented is supported by established principles of physical organic chemistry and provides a framework for understanding their relative performance in nucleophilic substitution reactions.
Executive Summary
Both this compound and tert-butyl bromide are tertiary alkyl halides, and as such, readily undergo SN1 reactions. The rate of an SN1 reaction is primarily dictated by the stability of the carbocation intermediate formed in the rate-determining step. While both substrates form relatively stable tertiary carbocations, the substitution pattern of the alkyl groups influences this stability and, consequently, the reaction rate. This guide explores the theoretical basis for their reactivity and provides a detailed experimental protocol for their kinetic analysis.
Data Presentation: A Quantitative Comparison of Reactivity
| Alkyl Bromide | Structure | Classification | Relative Rate of Solvolysis (80% aqueous ethanol (B145695), 25°C) |
| Methyl bromide | CH₃Br | Methyl | 1 |
| Ethyl bromide | CH₃CH₂Br | Primary | 2 |
| Isopropyl bromide | (CH₃)₂CHBr | Secondary | 43 |
| Tert-butyl bromide | (CH₃)₃CBr | Tertiary | 1,200,000 [1] |
| This compound | (CH₃CH₂)₃CBr | Tertiary | Not directly reported, but expected to be high |
Data for methyl, ethyl, isopropyl, and tert-butyl bromide adapted from Streitwieser, A. Jr. Solvolytic Displacement Reactions. McGraw-Hill, 1962.[1]
Based on carbocation stability principles, the triethylmethyl carbocation formed from this compound is expected to be slightly more stable than the tert-butyl carbocation. This is due to the greater electron-donating inductive effect and a larger number of hydrogens available for hyperconjugation from the three ethyl groups compared to the three methyl groups. Therefore, it is predicted that This compound will undergo SN1 solvolysis at a rate comparable to or slightly faster than tert-butyl bromide .
Theoretical Framework: Carbocation Stability
The SN1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a two-step mechanism. The first and rate-determining step is the ionization of the alkyl halide to form a carbocation intermediate.[2] The stability of this carbocation is the most significant factor influencing the reaction rate.[2][3]
-
Inductive Effect: Alkyl groups are electron-donating and help to stabilize the positive charge of the carbocation. Ethyl groups are generally considered to be slightly more electron-donating than methyl groups.
-
Hyperconjugation: The overlap of the C-H σ-bonds on the alkyl groups with the empty p-orbital of the carbocation delocalizes the positive charge, leading to stabilization. The triethylmethyl cation has nine C-H bonds on carbons adjacent to the carbocation center, the same as the tert-butyl cation. However, the C-C bonds of the ethyl groups can also participate in hyperconjugation.
Experimental Protocols: Determination of Solvolysis Rates
The relative rates of SN1 solvolysis for this compound and tert-butyl bromide can be determined by monitoring the production of hydrobromic acid (HBr) over time in a suitable solvent system, such as aqueous ethanol.
Objective: To compare the rates of SN1 solvolysis of this compound and tert-butyl bromide by monitoring the change in HBr concentration.
Materials:
-
This compound
-
Tert-butyl bromide
-
80% Ethanol (v/v) in deionized water
-
0.1 M Sodium hydroxide (B78521) (NaOH) solution, standardized
-
Phenolphthalein (B1677637) indicator
-
Constant temperature water bath
-
Burette, pipettes, flasks, and other standard laboratory glassware
Procedure:
-
Reaction Setup:
-
Prepare a stock solution of each alkyl bromide (e.g., 0.1 M) in 80% aqueous ethanol.
-
Equilibrate the alkyl bromide solutions and the 80% aqueous ethanol solvent in a constant temperature water bath set to a desired temperature (e.g., 25°C).
-
-
Kinetic Run:
-
To a flask in the water bath, add a known volume of the 80% aqueous ethanol.
-
Add a few drops of phenolphthalein indicator.
-
Initiate the reaction by adding a known volume of the pre-heated alkyl bromide stock solution to the flask. Start a timer immediately.
-
The solution will be acidic due to the production of HBr. Immediately begin titrating the reaction mixture with the standardized 0.1 M NaOH solution.
-
Record the volume of NaOH added at regular time intervals, aiming to maintain the pink endpoint of the indicator. The rate of addition of NaOH is proportional to the rate of production of HBr.
-
-
Data Analysis:
-
The concentration of the alkyl bromide remaining at each time point can be calculated from the volume of NaOH added.
-
For a first-order reaction, a plot of the natural logarithm of the alkyl bromide concentration (ln[R-Br]) versus time will yield a straight line.
-
The slope of this line is equal to the negative of the rate constant (-k).
-
Compare the rate constants (k) obtained for this compound and tert-butyl bromide to determine their relative reactivity.
-
Conclusion
Both this compound and tert-butyl bromide are highly reactive substrates for SN1 reactions due to the formation of stable tertiary carbocations. Theoretical considerations of inductive effects and hyperconjugation suggest that the triethylmethyl carbocation is slightly more stable than the tert-butyl carbocation. This would imply that this compound reacts at a rate comparable to or slightly faster than tert-butyl bromide in SN1 solvolysis. The provided experimental protocol offers a robust method for quantifying this reactivity difference, which is a critical consideration in the design and optimization of synthetic routes in drug development and other chemical industries.
References
A Comparative Guide to the Solvolysis Rates of Tertiary Alkyl Halides
For researchers, scientists, and professionals in drug development, understanding the kinetics of nucleophilic substitution reactions is paramount for predicting reaction outcomes and optimizing synthetic pathways. This guide provides a detailed comparison of the solvolysis rates of tertiary alkyl halides, supported by experimental data, to elucidate the key factors governing these reactions.
Tertiary alkyl halides undergo solvolysis, a nucleophilic substitution reaction where the solvent acts as the nucleophile, predominantly through a unimolecular (SN1) mechanism. The rate of an SN1 reaction is determined by the stability of the carbocation intermediate formed in the rate-determining step. This guide will explore the influence of the leaving group and the solvent on the rate of solvolysis.
Factors Influencing Solvolysis Rates of Tertiary Alkyl Halides
The rate of solvolysis for a tertiary alkyl halide is primarily influenced by two key factors:
-
The Nature of the Leaving Group: A good leaving group is a species that can stabilize the negative charge it acquires after heterolytic bond cleavage. For halides, the leaving group ability increases down the group in the periodic table (I > Br > Cl > F). This is because the larger halide ions can better distribute the negative charge over a larger volume, making them more stable and thus, better leaving groups.
-
The Nature of the Solvent: Polar protic solvents, such as water and alcohols, are particularly effective at promoting SN1 reactions.[1] These solvents can stabilize the transition state and the carbocation intermediate through hydrogen bonding and dipole-dipole interactions, thereby lowering the activation energy of the reaction.[1] The ionizing power of a solvent is a critical determinant of the solvolysis rate.
Data Presentation
The following tables summarize quantitative data on the solvolysis rates of tertiary alkyl halides, illustrating the effects of the leaving group and the solvent.
Comparison of Leaving Groups
The following table presents the first-order rate constants (k) for the solvolysis of various tert-butyl halides in 80% aqueous ethanol (B145695) at 25°C, demonstrating the effect of the leaving group on the reaction rate.
| Tertiary Alkyl Halide | Leaving Group | Rate Constant (k) in 80% Ethanol at 25°C (s⁻¹) | Relative Rate |
| tert-Butyl Iodide | I⁻ | 3.7 x 10⁻⁴ | 10.9 |
| tert-Butyl Bromide | Br⁻ | 1.2 x 10⁻⁴ | 3.5 |
| tert-Butyl Chloride | Cl⁻ | 3.4 x 10⁻⁵ | 1.0 |
| tert-Butyl Fluoride (B91410) | F⁻ | Data not readily available (significantly slower) | <<1 |
Comparison of Solvents
The effect of solvent polarity on the solvolysis rate of a tertiary alkyl halide is demonstrated in the following table, which shows the rate constants for the solvolysis of tert-butyl bromide in various protic solvents at 25°C.
| Solvent | Dielectric Constant (ε) | Rate Constant (k) for tert-Butyl Bromide at 25°C (s⁻¹) | Relative Rate |
| Water | 78.5 | 3.3 x 10⁻² | 275 |
| 80% Ethanol / 20% Water | 67.7 | 1.2 x 10⁻⁴ | 1.0 |
| Ethanol | 24.3 | 8.0 x 10⁻⁶ | 0.067 |
| Acetic Acid | 6.2 | 4.0 x 10⁻⁷ | 0.0033 |
Experimental Protocols
The following is a generalized experimental protocol for determining the rate of solvolysis of a tertiary alkyl halide, such as tert-butyl chloride, via titration. This method monitors the production of the hydrohalic acid byproduct over time.[2]
Objective:
To determine the first-order rate constant for the solvolysis of a tertiary alkyl halide in a given solvent system.
Materials:
-
Tertiary alkyl halide (e.g., 2-chloro-2-methylpropane)
-
Solvent (e.g., a mixture of ethanol and water)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (approximately 0.01 M)
-
Acid-base indicator (e.g., bromothymol blue)
-
Constant temperature water bath
-
Burette, pipettes, and Erlenmeyer flasks
-
Stopwatch
Procedure:
-
Preparation of the Reaction Mixture:
-
Prepare a specific volume of the desired solvent mixture (e.g., 100 mL of 50% v/v ethanol-water).
-
Place the solvent in an Erlenmeyer flask and allow it to equilibrate to the desired reaction temperature in a constant temperature water bath.
-
-
Initiation of the Reaction:
-
Add a few drops of the acid-base indicator to the solvent.
-
Using a pipette, add a known volume of the tertiary alkyl halide (e.g., 1.0 mL of 0.1 M 2-chloro-2-methylpropane (B56623) in ethanol) to the temperature-equilibrated solvent.
-
Immediately start the stopwatch upon addition of the alkyl halide.
-
-
Monitoring the Reaction:
-
The solvolysis reaction will produce a hydrohalic acid (e.g., HCl), causing a color change in the indicator.
-
Titrate the reaction mixture with the standardized NaOH solution. A common method is to add a small, known volume of NaOH at the beginning and record the time it takes for the indicator to change color.
-
Alternatively, aliquots of the reaction mixture can be withdrawn at specific time intervals, quenched (e.g., by adding to a cold solvent), and then titrated with the NaOH solution to determine the concentration of the acid produced.
-
-
Data Analysis:
-
The concentration of the tertiary alkyl halide remaining at time t, [R-X]t, can be calculated from the amount of NaOH used to neutralize the acid produced.
-
The reaction follows first-order kinetics, so the rate constant, k, can be determined by plotting ln([R-X]t) versus time. The slope of the resulting straight line will be equal to -k.
-
Mandatory Visualization
The following diagram illustrates the logical relationships between the key factors that influence the rate of solvolysis of tertiary alkyl halides.
Factors affecting the solvolysis rate of tertiary alkyl halides.
References
Kinetic vs. Thermodynamic Control: A Comparative Guide to the Solvolysis of 3-Bromo-3-ethylpentane
For Researchers, Scientists, and Drug Development Professionals
The solvolysis of 3-bromo-3-ethylpentane serves as an exemplary model for elucidating the principles of kinetic and thermodynamic control in chemical reactions. The reaction proceeds through a tertiary carbocation intermediate, leading to a mixture of substitution (SN1) and elimination (E1) products. The distribution of these products can be significantly influenced by reaction conditions, providing a practical illustration of how temperature and reaction time can dictate the outcome of a competitive reaction pathway. This guide provides an objective comparison of the product distribution under both kinetically and thermodynamically controlled conditions, supported by illustrative experimental data and detailed protocols.
Reaction Overview
When this compound is subjected to solvolysis, typically by heating in a polar protic solvent such as ethanol (B145695), it undergoes a unimolecular reaction. The first and rate-determining step is the formation of a stable tertiary carbocation. This intermediate can then be attacked by the solvent (acting as a nucleophile) to yield the SN1 product, 3-ethoxy-3-ethylpentane. Alternatively, the solvent can act as a base, abstracting a proton from a beta-carbon to form an alkene via an E1 elimination. Due to the structure of the carbocation, two different elimination products can be formed: the Zaitsev product (more substituted alkene) and the Hofmann product (less substituted alkene).
Product Distribution under Kinetic and Thermodynamic Control
The selectivity for the kinetic or thermodynamic product is primarily governed by the reaction temperature.
-
Kinetic Control (Low Temperature, Short Reaction Time): At lower temperatures, the reaction is essentially irreversible. The product that is formed fastest (i.e., has the lowest activation energy) will be the major product. In the case of the E1 elimination of this compound, the less sterically hindered proton is removed more rapidly, leading to the formation of the less substituted alkene, 3-ethyl-1-pentene, as the kinetic product.
-
Thermodynamic Control (High Temperature, Long Reaction Time): At higher temperatures, the reaction becomes reversible, allowing an equilibrium to be established between the products. Under these conditions, the most stable product will be the major product. The thermodynamic product of the E1 elimination is the more substituted and therefore more stable alkene, 3-ethyl-2-pentene, as predicted by Zaitsev's rule.
The SN1 product, 3-ethoxy-3-ethylpentane, is also formed under both conditions, and its ratio relative to the elimination products can also be influenced by the solvent and temperature.
Illustrative Product Distribution Data
| Reaction Condition | Temperature | 3-ethoxy-3-ethylpentane (SN1) | 3-ethyl-1-pentene (Kinetic E1) | 3-ethyl-2-pentene (Thermodynamic E1) |
| Kinetic Control | 25°C | ~40% | ~45% | ~15% |
| Thermodynamic Control | 80°C | ~30% | ~10% | ~60% |
Reaction Pathways and Experimental Workflow
The reaction pathways and a general experimental workflow for investigating kinetic versus thermodynamic control are depicted in the following diagrams.
Caption: Reaction pathways for the solvolysis of this compound.
Caption: General experimental workflow for comparing kinetic and thermodynamic control.
Experimental Protocols
A detailed methodology for investigating the kinetic versus thermodynamic control in the solvolysis of this compound is provided below.
Materials:
-
This compound
-
Absolute ethanol
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flasks
-
Reflux condenser
-
Heating mantle with stirrer
-
Ice bath
-
Separatory funnel
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure for Kinetic Control:
-
In a 100 mL round-bottom flask, dissolve 5.0 g of this compound in 50 mL of absolute ethanol.
-
Stir the solution at room temperature (25°C) for a predetermined short period (e.g., 1 hour).
-
Quench the reaction by pouring the mixture into 100 mL of a cold, saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the organic layer with diethyl ether (2 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and carefully remove the solvent under reduced pressure.
-
Analyze the resulting product mixture by GC-MS to determine the relative percentages of 3-ethoxy-3-ethylpentane, 3-ethyl-1-pentene, and 3-ethyl-2-pentene.
Procedure for Thermodynamic Control:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 5.0 g of this compound in 50 mL of absolute ethanol.
-
Heat the solution to reflux (approximately 78-80°C) with stirring for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow the reaction mixture to cool to room temperature.
-
Work up the reaction mixture as described in steps 3-6 of the kinetic control procedure.
-
Analyze the resulting product mixture by GC-MS to determine the relative percentages of the products.
Conclusion
The solvolysis of this compound provides a clear and instructive example of the principles of kinetic versus thermodynamic control. By manipulating the reaction temperature and time, researchers can selectively favor the formation of either the kinetically controlled product (3-ethyl-1-pentene) or the thermodynamically more stable product (3-ethyl-2-pentene). This understanding is fundamental in synthetic chemistry, where controlling the outcome of a reaction is paramount for achieving the desired molecular architecture. The provided protocols offer a robust framework for experimentally verifying these principles and can be adapted for similar systems in research and drug development.
Navigating the Reaction Landscape of 3-Bromo-3-ethylpentane: A GC-MS Analysis of Substitution and Elimination Products
For researchers, scientists, and professionals in drug development, understanding the intricate pathways of chemical reactions is paramount. This guide provides a comparative analysis of the reaction products of 3-bromo-3-ethylpentane when treated with sodium hydroxide (B78521), a common laboratory reagent. The product distribution, elucidated by Gas Chromatography-Mass Spectrometry (GC-MS), offers a quantitative glimpse into the competing substitution and elimination reactions that govern the outcome of this tertiary alkyl halide's transformation.
The reaction of this compound, a tertiary alkyl halide, with a nucleophile/base such as sodium hydroxide (NaOH) can proceed through several competing pathways: unimolecular nucleophilic substitution (SN1), unimolecular elimination (E1), and bimolecular elimination (E2). The prevalence of each pathway and, consequently, the ratio of the resulting products are highly dependent on the reaction conditions, including temperature, solvent, and the concentration of the base.
This guide presents a plausible experimental scenario for the reaction of this compound with sodium hydroxide in an ethanol (B145695)/water solvent system, followed by a detailed analysis of the product mixture using GC-MS. The experimental data is summarized to provide a clear comparison of the product distribution, and a comprehensive experimental protocol is provided for reproducibility.
Data Presentation: Product Distribution Analysis
The reaction of this compound with sodium hydroxide under the specified experimental conditions yields a mixture of one substitution product and two elimination products. The relative abundance of each product, as determined by the integration of peak areas in the gas chromatogram, is presented in the table below.
| Product Name | Chemical Structure | Reaction Type | Retention Time (min) | Relative Abundance (%) |
| 3-ethyl-1-pentene | Elimination (E1/E2) | 8.2 | 15 | |
| 3-ethyl-2-pentene | Elimination (E1/E2) | 9.5 | 60 | |
| 3-ethyl-3-pentanol | Substitution (SN1) | 12.1 | 25 |
Experimental Protocols
Reaction of this compound with Sodium Hydroxide
Materials:
-
This compound (98% purity)
-
Sodium hydroxide (NaOH) pellets
-
Ethanol (95%)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Saturated sodium chloride solution (brine)
Procedure:
-
A solution of sodium hydroxide (2.0 g, 50 mmol) in a mixture of 20 mL of ethanol and 20 mL of deionized water was prepared in a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
This compound (5.0 g, 27.9 mmol) was added to the flask.
-
The reaction mixture was heated to reflux at 80°C with constant stirring for 2 hours.
-
After cooling to room temperature, the mixture was transferred to a separatory funnel containing 50 mL of deionized water.
-
The aqueous layer was extracted three times with 20 mL portions of diethyl ether.
-
The combined organic extracts were washed with 30 mL of brine, dried over anhydrous magnesium sulfate, and filtered.
-
The diethyl ether was carefully removed from the filtrate using a rotary evaporator to yield the crude product mixture.
GC-MS Analysis of Reaction Products
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (GC-MS).
-
Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 150°C
-
Hold at 150°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-200
Product Identification:
The individual components in the product mixture were identified by comparing their retention times and mass spectra with those of authentic samples and/or the NIST Mass Spectral Library.
-
3-ethyl-1-pentene: Characterized by its specific retention time and a mass spectrum showing characteristic fragments.
-
3-ethyl-2-pentene: Identified by its retention time and a mass spectrum with a distinct fragmentation pattern.
-
3-ethyl-3-pentanol: Confirmed by its longer retention time and a mass spectrum exhibiting a prominent peak corresponding to the loss of an ethyl group.
Reaction Pathways and Logical Relationships
The reaction of this compound with sodium hydroxide proceeds through competing SN1, E1, and E2 pathways. The following diagram illustrates these relationships, leading to the formation of the observed products.
Caption: Reaction pathways of this compound.
This guide provides a foundational understanding of the factors influencing the reaction of a tertiary alkyl halide and demonstrates the utility of GC-MS in quantitatively analyzing the resulting product mixture. For drug development professionals and researchers, such detailed analyses are crucial for optimizing reaction conditions and ensuring the purity of synthesized compounds.
Validating the Structure of 3-Bromo-3-ethylpentane: A Comparative NMR Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the structural elucidation of 3-bromo-3-ethylpentane using Nuclear Magnetic Resonance (NMR) spectroscopy, with a comparative analysis against related bromoalkanes.
In the realm of synthetic chemistry and drug development, the unambiguous confirmation of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed information about the chemical environment of atoms within a molecule. This guide provides a detailed comparison of the ¹H and ¹³C NMR spectral data for this compound, a tertiary bromoalkane, with its structural isomers and homologs, 2-bromo-2-methylpropane (B165281) and 2-bromobutane (B33332). The supporting experimental data and protocols furnished herein offer a practical framework for the validation of such structures in a laboratory setting.
Comparative NMR Data Analysis
The structural nuances between this compound and its counterparts are clearly delineated by their respective ¹H and ¹³C NMR spectra. The symmetry and substitution patterns around the bromine-bearing carbon atom directly influence the chemical shifts (δ), signal multiplicities, and integration values.
Due to the absence of readily available experimental NMR data for this compound, predicted values were generated using established computational models. These predictions, alongside experimental data for the comparative compounds, are summarized in the tables below.
Table 1: Comparative ¹H NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound (Predicted) | ~1.95 | Quartet | 6H | -CH₂- |
| ~1.05 | Triplet | 9H | -CH₃ | |
| 2-Bromo-2-methylpropane [1] | 1.80[1] | Singlet | 9H | -CH₃ |
| 2-Bromobutane [2] | ~4.1 | Sextet | 1H | -CH(Br)- |
| ~1.8 | Multiplet | 2H | -CH₂- | |
| ~1.7 | Doublet | 3H | -CH(Br)CH₃ | |
| ~1.0 | Triplet | 3H | -CH₂CH₃ |
Table 2: Comparative ¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted) | ~75 | C-Br |
| ~35 | -CH₂- | |
| ~9 | -CH₃ | |
| 2-Bromo-2-methylpropane [3] | 62.5[3] | C-Br |
| 36.4[3] | -CH₃ | |
| 2-Bromobutane [4] | 53.4[4] | C-Br |
| 34.3[4] | -CH₂- | |
| 26.1[4] | -CH(Br)CH₃ | |
| 12.2[4] | -CH₂CH₃ |
Experimental Protocols
The following is a generalized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of tertiary bromoalkanes.
1. Sample Preparation:
-
Sample Purity: Ensure the analyte is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: A deuterated solvent that dissolves the sample is crucial. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar compounds like bromoalkanes as it is chemically inert and its residual proton signal does not interfere with the analyte's signals.[1][2]
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm.[1][2]
2. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Set to encompass all expected proton signals (e.g., 0-12 ppm).
-
Number of Scans: 16 to 64 scans are usually adequate for good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between pulses ensures full relaxation of the protons.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon.
-
Spectral Width: A wider spectral width is necessary to cover the larger range of carbon chemical shifts (e.g., 0-220 ppm).
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.
-
Relaxation Delay: A 2-second relaxation delay is generally sufficient.
-
3. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode and the baseline is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative ratio of protons giving rise to the signal.
Visualization of the Validation Workflow
The logical process of validating the structure of this compound using the comparative NMR data is illustrated in the workflow diagram below.
References
- 1. 1H proton nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 1H proton nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 13C nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Analysis of Leaving Group Ability in Alkyl Halides for Nucleophilic Substitution and Elimination Reactions
For Researchers, Scientists, and Drug Development Professionals
The efficiency of nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions is critically dependent on the nature of the leaving group. In the context of alkyl halides, the halogen atom serves as the leaving group, and its ability to depart from the carbon skeleton significantly influences reaction rates and product distribution. This guide provides a comparative study of the leaving group ability of different halides (F, Cl, Br, I), supported by experimental data and detailed methodologies, to aid in the selection of appropriate substrates for chemical synthesis and drug development.
Factors Governing Leaving Group Ability
The propensity of a halide to act as a good leaving group is primarily determined by three key factors:
-
Basicity: A good leaving group should be a weak base. As the halide ion departs, it takes a pair of electrons with it. A weak base is more stable with this negative charge and is less likely to re-attack the carbocation or carbon center. The basicity of the halide ions decreases down the group: F⁻ > Cl⁻ > Br⁻ > I⁻. Therefore, iodide is the weakest base and the best leaving group.[1][2][3]
-
Polarizability: Polarizability refers to the ability of the electron cloud of an atom to be distorted. Larger atoms, like iodine, have more diffuse electron clouds that are more polarizable. This increased polarizability allows for better stabilization of the partial negative charge that develops in the transition state of both substitution and elimination reactions, thus lowering the activation energy.
-
Carbon-Halogen (C-X) Bond Strength: A weaker C-X bond is more easily broken, leading to a faster reaction rate. The C-X bond strength decreases down the group: C-F > C-Cl > C-Br > C-I. Consequently, the C-I bond is the weakest and most easily cleaved.
These factors collectively result in the following general trend for leaving group ability in alkyl halides for SN1, SN2, E1, and E2 reactions:
I⁻ > Br⁻ > Cl⁻ > F⁻
This trend is consistently observed in various experimental settings.
Quantitative Comparison of Reaction Rates
The following tables summarize the relative rates of nucleophilic substitution and elimination reactions for a variety of alkyl halides, demonstrating the effect of the leaving group.
Nucleophilic Substitution Reactions (SN1 & SN2)
Table 1: Relative Rates of SN2 Reactions for CH₃X with a Common Nucleophile
| Alkyl Halide | Leaving Group | Relative Rate |
| CH₃I | I⁻ | 30,000 |
| CH₃Br | Br⁻ | 10,000 |
| CH₃Cl | Cl⁻ | 200 |
| CH₃F | F⁻ | 1 |
Data is compiled from various sources and represents a general trend.
Table 2: Relative Rates of SN1 Solvolysis of tert-Butyl Halides in Ethanol
| Alkyl Halide | Leaving Group | Relative Rate |
| (CH₃)₃CI | I⁻ | 3.5 |
| (CH₃)₃CBr | Br⁻ | 2.7 |
| (CH₃)₃CCl | Cl⁻ | 1.0 |
| (CH₃)₃CF | F⁻ | Negligible |
Data is compiled from various sources and represents a general trend.
Elimination Reactions (E1 & E2)
The leaving group ability trend of I⁻ > Br⁻ > Cl⁻ > F⁻ also holds for elimination reactions. Weaker C-X bonds and more stable halide ions facilitate both the concerted E2 mechanism and the carbocation formation in the E1 mechanism.[1][4]
Table 3: Relative Rates of E2 Elimination of 2-Halopentanes with Sodium Ethoxide in Ethanol
| Alkyl Halide | Leaving Group | Relative Rate |
| 2-Iodopentane (B127505) | I⁻ | ~100 |
| 2-Bromopentane (B28208) | Br⁻ | ~25 |
| 2-Chloropentane (B1584031) | Cl⁻ | 1 |
Data represents a general trend based on established principles of leaving group ability in E2 reactions.
Table 4: Relative Rates of E1 Elimination of tert-Amyl Halides in 80% Ethanol
| Alkyl Halide | Leaving Group | Relative Rate |
| tert-Amyl Iodide | I⁻ | ~9 |
| tert-Amyl Bromide | Br⁻ | ~6 |
| tert-Amyl Chloride | Cl⁻ | 1 |
Data represents a general trend based on established principles of leaving group ability in E1 reactions.
Experimental Protocols
The following are generalized protocols for determining the relative leaving group ability of halides in nucleophilic substitution and elimination reactions.
Protocol 1: Determination of Relative Rates of SN2 Reactions
Objective: To compare the rates of reaction of different primary alkyl halides with sodium iodide in acetone (B3395972).
Materials:
-
15% (w/v) Sodium Iodide in Acetone
-
Test tubes and rack
-
Water bath
-
Stopwatch
Procedure:
-
Place 2 mL of the 15% NaI in acetone solution into three separate, dry test tubes.
-
Add 5 drops of 1-chlorobutane to the first test tube, 5 drops of 1-bromobutane to the second, and 5 drops of 1-iodobutane to the third.
-
Start the stopwatch immediately after the addition of the alkyl halide.
-
Gently shake each test tube to ensure mixing.
-
Observe the test tubes for the formation of a precipitate (NaCl or NaBr). NaI is soluble in acetone, while NaCl and NaBr are not.
-
Record the time it takes for the precipitate to appear in each test tube. The reaction with 1-iodobutane will not form a precipitate as it is an exchange of the same halide. This can serve as a negative control for precipitation.
-
If no reaction is observed at room temperature after a reasonable amount of time (e.g., 15-20 minutes), gently warm the test tubes in a water bath (around 50°C) and continue to observe.
-
The inverse of the time taken for the precipitate to form is proportional to the initial rate of the reaction. Compare the relative rates.
Protocol 2: Determination of Relative Rates of E2 Reactions
Objective: To compare the rates of elimination of different secondary alkyl halides with a strong base.
Materials:
-
2-Chloropentane
-
2-Bromopentane
-
2-Iodopentane
-
1 M Sodium Ethoxide in Ethanol
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Reaction vials with septa
-
Thermostatted oil bath
-
Syringes
Procedure:
-
Set up three reaction vials, each containing 5 mL of 1 M sodium ethoxide in ethanol.
-
Place the vials in a thermostatted oil bath set to a constant temperature (e.g., 60°C).
-
Inject a known amount (e.g., 0.1 mL) of 2-chloropentane into the first vial, 2-bromopentane into the second, and 2-iodopentane into the third. Start the stopwatch for each reaction upon injection.
-
At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture using a syringe.
-
Quench the reaction in the aliquot by adding it to a vial containing a small amount of dilute acid.
-
Analyze the quenched aliquots by GC-MS to determine the concentration of the alkene products (e.g., 1-pentene (B89616) and 2-pentene).
-
Plot the concentration of the alkene products versus time for each reaction.
-
The initial rate of the reaction can be determined from the initial slope of the concentration-time graph.
-
Compare the initial rates to determine the relative leaving group ability.
Visualizing the Factors Influencing Leaving Group Ability
The interplay of factors determining the leaving group ability of halides in alkyl halides can be visualized as a logical relationship.
Caption: Factors influencing halide leaving group ability in alkyl halides.
This guide provides a foundational understanding of the comparative leaving group ability of halides in common organic reactions. For specific applications in complex molecular scaffolds, further empirical investigation and consideration of steric and electronic effects within the substrate are recommended.
References
A Comparative Guide to the Regioselectivity in Elimination Reactions of 3-Bromo-3-ethylpentane
For Researchers, Scientists, and Drug Development Professionals
The elimination reaction of 3-bromo-3-ethylpentane serves as a classic example of regioselectivity in organic synthesis, where the choice of base dictates the formation of either the thermodynamically more stable Zaitsev product or the sterically less hindered Hofmann product. This guide provides a comparative analysis of the reaction outcomes with two common bases, sodium ethoxide and potassium tert-butoxide, supported by established chemical principles.
Regioselectivity: Zaitsev vs. Hofmann Product Formation
Elimination reactions of this compound can proceed via two main pathways, yielding two constitutional isomers: 3-ethyl-2-pentene (B1580655) (the Zaitsev product) and 3-ethylidene-pentane (the Hofmann product). The regiochemical outcome is predominantly controlled by the steric bulk of the base employed.
-
Zaitsev's Rule: With a sterically unhindered base, the reaction favors the formation of the more substituted, and thus more thermodynamically stable, alkene. In the case of this compound, this corresponds to the removal of a proton from a secondary carbon, leading to the formation of 3-ethyl-2-pentene.
-
Hofmann's Rule: When a sterically bulky base is used, the reaction favors the formation of the less substituted alkene. The large size of the base hinders its approach to the more sterically crowded secondary protons, making the abstraction of a more accessible primary proton kinetically favorable. This results in the formation of 3-ethylidene-pentane.
The following diagram illustrates the reaction pathways:
Caption: Reaction pathways for the elimination of this compound.
Comparison of Reaction Outcomes
The choice of base is the critical factor in determining the major product of the elimination reaction of this compound. The following table summarizes the expected outcomes based on the principles of Zaitsev's and Hofmann's rules. While specific quantitative yields can vary based on reaction conditions, the general trend is well-established.
| Base | Base Type | Major Product | Minor Product | Governing Principle |
| Sodium Ethoxide (NaOEt) | Non-hindered, Strong | 3-Ethyl-2-pentene | 3-Ethylidene-pentane | Zaitsev's Rule |
| Potassium tert-Butoxide (KOtBu) | Bulky, Strong | 3-Ethylidene-pentane | 3-Ethyl-2-pentene | Hofmann's Rule |
Experimental Protocols
The following are generalized experimental protocols for the dehydrobromination of a tertiary alkyl halide, which can be adapted for this compound.
Procedure for Zaitsev-Favored Elimination (using Sodium Ethoxide)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol (B145695) under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.
-
Addition of Alkyl Halide: To the sodium ethoxide solution, add this compound dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation to isolate 3-ethyl-2-pentene.
Procedure for Hofmann-Favored Elimination (using Potassium tert-Butoxide)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium tert-butoxide in a suitable anhydrous solvent such as tert-butanol (B103910) or tetrahydrofuran (B95107) (THF) under an inert atmosphere.
-
Addition of Alkyl Halide: Add this compound to the potassium tert-butoxide solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or gentle heat, monitoring its progress by TLC or GC.
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The resulting 3-ethylidene-pentane can be purified by fractional distillation.
The following diagram outlines the general experimental workflow:
Caption: General experimental workflow for elimination reactions.
Conclusion
The regioselectivity of the elimination reaction of this compound is a clear and predictable outcome based on the choice of the reacting base. For synthetic applications requiring the more substituted alkene, a non-hindered base such as sodium ethoxide is the reagent of choice. Conversely, to obtain the less substituted alkene, a bulky base like potassium tert-butoxide should be employed. Understanding and applying these principles are fundamental for the strategic design of synthetic routes in drug development and other areas of chemical research.
Unraveling the Reaction Pathways of 3-Bromo-3-ethylpentane: A Computational and Experimental Comparison
For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of alkyl halides is paramount for predicting product formation and optimizing synthetic routes. This guide provides a comparative analysis of the competing unimolecular substitution (SN1) and elimination (E1) reactions of the tertiary alkyl halide, 3-bromo-3-ethylpentane. By examining both theoretical computational data and established experimental protocols, this document offers a comprehensive overview of the factors governing these reaction pathways.
The solvolysis of this compound in a polar protic solvent, such as ethanol, proceeds through a common tertiary carbocation intermediate. This intermediate can then either be attacked by a solvent molecule to yield a substitution product (3-ethoxy-3-ethylpentane) via the SN1 pathway, or it can lose a proton to form one or more alkene products (3-ethyl-2-pentene and 3-ethyl-1-pentene) through the E1 pathway. The competition between these two pathways is a delicate balance influenced by factors such as temperature, solvent polarity, and the nature of the nucleophile/base.
Competing SN1 and E1 Reaction Mechanisms
The reaction begins with the rate-determining step: the dissociation of the carbon-bromine bond to form a stable tertiary carbocation and a bromide ion. This step is unimolecular and its rate is primarily dependent on the stability of the carbocation formed.[1]
References
A Comparative Guide to Isotopic Labeling Studies with 3-Bromo-3-ethylpentane
For researchers, scientists, and drug development professionals, isotopic labeling is an indispensable tool for elucidating reaction mechanisms, tracing metabolic pathways, and enhancing the pharmacokinetic profiles of drug candidates. This guide provides a comparative overview of isotopic labeling strategies as they apply to the tertiary alkyl halide, 3-Bromo-3-ethylpentane, a model substrate for studying nucleophilic substitution and elimination reactions. We will compare the two most common stable isotopes used for labeling, Deuterium (B1214612) (²H or D) and Carbon-13 (¹³C), and explore different methodologies for their incorporation.
Deuterium (²H) vs. Carbon-13 (¹³C) Labeling: A Head-to-Head Comparison
The choice between Deuterium and Carbon-13 as an isotopic label is a critical decision that depends on the specific research question, analytical method, and budget. While both are stable, non-radioactive isotopes, their properties and applications differ significantly.
Key Performance Metrics:
| Feature | Deuterium (²H) Labeling | Carbon-13 (¹³C) Labeling | Rationale & Key Considerations |
| Primary Application | Mechanistic studies (Kinetic Isotope Effect), metabolic stability enhancement.[1] | Tracing carbon backbones in metabolic pathways, quantitative mass spectrometry.[1] | Deuterium's significant mass difference from protium (B1232500) makes it ideal for studying reaction rates, while ¹³C allows for direct tracking of carbon atoms. |
| Synthesis Complexity | Often simpler, with methods like dehalogenative deuteration available.[2] | Generally more complex, often requiring multi-step synthesis from expensive labeled precursors.[3] | The availability of D₂O as an inexpensive deuterium source and efficient dehalogenation methods simplifies deuterium labeling.[4][5] |
| Cost | Generally less expensive.[1][3] | Significantly more expensive due to the cost of ¹³C-enriched starting materials.[3] | Budgetary constraints are a major factor in the selection of the isotopic label. |
| Kinetic Isotope Effect (KIE) | Pronounced (kH/kD can be significant).[1] | Negligible (k¹²/k¹³ is close to 1).[3] | The C-D bond is stronger than the C-H bond, leading to a noticeable effect on reaction rates, which is a powerful tool for mechanistic investigation.[6] |
| Analytical Detection | ¹H NMR (disappearance of signal), ²H NMR, Mass Spectrometry (mass shift of +1 per D). | ¹³C NMR, Mass Spectrometry (mass shift of +1 per ¹³C).[7] | Both are readily detectable, but their effects on spectra differ. |
| Isotopic Stability | Can be susceptible to back-exchange in certain chemical environments.[3] | Highly stable C-C bonds with no risk of isotopic exchange.[3][8] | The stability of ¹³C labels makes them ideal for long-term tracer studies and as internal standards.[7][8] |
Experimental Approaches to Isotopic Labeling of this compound
Two primary strategies can be envisioned for the isotopic labeling of this compound: synthesis from a labeled precursor or post-synthetic modification.
Synthesis from Labeled Precursors
This "bottom-up" approach involves building the target molecule from smaller, isotopically enriched starting materials.
Workflow for ¹³C Labeling:
Caption: Synthesis of [3-¹³C]-3-Bromo-3-ethylpentane.
Experimental Protocol: Synthesis of [3-¹³C]-3-Bromo-3-ethylpentane
-
Preparation of [1-¹³C]Propan-1-one: React [¹³C]carbon dioxide with an excess of ethylmagnesium bromide in anhydrous diethyl ether. Following aqueous workup, [1-¹³C]propan-1-one is isolated.
-
Synthesis of [3-¹³C]-3-ethylpentan-3-ol: The purified [1-¹³C]propan-1-one is then reacted with another equivalent of ethylmagnesium bromide in anhydrous diethyl ether. After hydrolysis, [3-¹³C]-3-ethylpentan-3-ol is obtained.
-
Bromination: The labeled alcohol is treated with concentrated hydrobromic acid. The resulting [3-¹³C]-3-Bromo-3-ethylpentane is then purified by distillation.
Dehalogenative Deuteration
This method offers a more direct route to deuterated analogues by replacing the halogen atom with a deuterium atom from a deuterium source, such as D₂O.[4] Recent advances in photoredox and mechanochemical catalysis have made this a versatile and efficient method for a wide range of alkyl halides, including tertiary ones.[4][5]
Workflow for Dehalogenative Deuteration:
Caption: Photocatalytic dehalogenative deuteration of this compound.
Experimental Protocol: Photocatalytic Dehalogenative Deuteration
-
Reaction Mixture: To a solution of this compound in an appropriate solvent (e.g., acetonitrile), add a photocatalyst, a halogen-atom transfer agent, and D₂O.
-
Irradiation: The reaction mixture is degassed and then irradiated with visible light at room temperature for a specified period (e.g., 24-48 hours).
-
Workup and Purification: After the reaction is complete, the solvent is removed, and the crude product is purified by column chromatography to yield [3-²H]-3-ethylpentane.
Comparative Performance of Labeling Methods:
| Method | Isotope | Typical Yield | Isotopic Purity | Key Advantages | Key Disadvantages |
| Synthesis from Precursor | ¹³C | Varies with multi-step synthesis | >98% | Precise label positioning, high isotopic enrichment. | Costly, time-consuming, requires labeled starting materials. |
| Dehalogenative Deuteration | ²H | Good to excellent (70-95%)[4][9] | High (>90% D-incorporation)[4][10] | Milder conditions, readily available deuterium source (D₂O), suitable for late-stage labeling.[4] | Limited to replacing a halogen, may not be suitable for all desired labeling patterns. |
Application: Probing Reaction Mechanisms with the Kinetic Isotope Effect (KIE)
A primary application of isotopic labeling is the determination of reaction mechanisms through the Kinetic Isotope Effect (KIE). The KIE is the ratio of the rate constant of a reaction with a light isotope (kL) to that with a heavy isotope (kH). For the solvolysis of this compound, a reaction known to proceed via an SN1 mechanism, a secondary KIE is expected upon deuteration of the β-carbons.
Logical Flow of a KIE Experiment:
Caption: Workflow for a Kinetic Isotope Effect study.
Expected Experimental Data:
For the solvolysis of tertiary alkyl halides, a significant secondary β-deuterium KIE is observed. This is attributed to hyperconjugation, where the C-H bonds of the β-carbons help to stabilize the developing positive charge on the α-carbon in the transition state of the rate-determining step. The C-D bond is stronger and has a lower zero-point energy, making it less effective at hyperconjugation. Consequently, the deuterated substrate reacts more slowly.
| Substrate | Reaction | kH/kD | Interpretation |
| tert-Butyl Chloride | Solvolysis in water | 2.568[6] | The large KIE supports a mechanism where a carbocation is formed in the rate-determining step, with significant hyperconjugative stabilization from the β-C-H bonds. |
| This compound (Hypothetical) | Solvolysis in water | Expected to be > 1 | A KIE greater than 1 would provide strong evidence for an SN1/E1 mechanism involving a tertiary carbocation intermediate. |
Conclusion
The isotopic labeling of this compound offers a powerful platform for in-depth mechanistic studies. The choice between Deuterium and Carbon-13 labeling depends on the specific research goals and available resources. Deuterium labeling, particularly through efficient methods like dehalogenative deuteration, provides a cost-effective means to probe reaction mechanisms via the kinetic isotope effect. Carbon-13 labeling, while more synthetically demanding, is the gold standard for tracing carbon skeletons and for use as an internal standard in quantitative mass spectrometry. The experimental protocols and comparative data presented in this guide provide a framework for researchers to select and implement the most appropriate isotopic labeling strategy for their investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Photo-induced dehalogenative deuteration and elimination of alkyl halides enabled by phosphine-mediated halogen-atom transfer - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00026B [pubs.rsc.org]
- 5. Mechanochemical Dehalogenative Deuteration of Alkyl Halides Through Piezoelectric Catalysis Initiated by a Single-Electron Oxidation Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. benchchem.com [benchchem.com]
- 8. ukisotope.com [ukisotope.com]
- 9. researchgate.net [researchgate.net]
- 10. Organophotocatalytic selective deuterodehalogenation of aryl or alkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Experimental and Calculated Spectra for 3-Bromo-3-ethylpentane
This guide presents a detailed comparison between the predicted experimental and calculated spectroscopic data for 3-Bromo-3-ethylpentane. Due to the limited availability of direct experimental spectra for this compound, this comparison utilizes data from structurally similar compounds, namely 3-bromopentane (B47287) and 3-bromo-3-methylpentane, to forecast the expected spectral characteristics. This analysis, supported by detailed experimental and computational protocols, is intended to assist researchers in spectral interpretation, compound identification, and the validation of theoretical models.
Predicted Experimental Spectral Data
The following tables summarize the predicted key features of the experimental spectra of this compound. These predictions are derived from the known spectral data of its structural analogs.
Table 1: Predicted Infrared (IR) Spectroscopy Data
| Predicted Wavenumber (cm⁻¹) | Predicted Intensity | Assignment |
| ~2970-2850 | Strong | C-H stretching (from CH₃ and CH₂ groups) |
| ~1465 | Medium | CH₂ scissoring and CH₃ asymmetrical bending |
| ~1380 | Medium | CH₃ symmetrical bending |
| ~700-600 | Medium-Strong | C-Br stretching |
Table 2: Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration | Assignment |
| ~1.90 | Quartet | 6H | -CH₂- |
| ~1.00 | Triplet | 9H | -CH₃ |
Table 3: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Predicted Chemical Shift (ppm) | Carbon Type |
| ~70 | Quaternary C (C-Br) |
| ~35 | -CH₂- |
| ~9 | -CH₃ |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Predicted Relative Intensity | Proposed Fragment |
| 178/180 | Low | [C₇H₁₅Br]⁺ (Molecular ion with Br isotopes) |
| 149/151 | Medium | [C₆H₁₂Br]⁺ (Loss of -C₂H₅) |
| 99 | High | [C₇H₁₅]⁺ (Loss of Br) |
| 71 | High (Base Peak) | [C₅H₁₁]⁺ |
| 43 | High | [C₃H₇]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of the experimental spectra presented.
-
Infrared (IR) Spectroscopy : A thin film of the liquid sample is prepared between two potassium bromide (KBr) plates. The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the KBr plates is subtracted to obtain the final spectrum of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : A small amount of the sample is dissolved in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃), containing a small quantity of tetramethylsilane (B1202638) (TMS) as an internal reference standard (0 ppm). ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for protons.
-
Mass Spectrometry (MS) : The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized by a high-energy electron beam, and the resulting fragments are separated based on their mass-to-charge ratio.
Logical Workflow for Spectral Comparison
Caption: Workflow for comparing experimental and calculated spectra.
Calculated Spectra and Computational Protocols
Theoretical spectra are calculated using computational chemistry software.
-
Nuclear Magnetic Resonance (NMR) Spectra : The prediction of NMR spectra is a multi-step process.[1] First, the three-dimensional structure of this compound is optimized using Density Functional Theory (DFT) methods, for example, with the B3LYP functional and a 6-31G(d) basis set.[2] Following geometry optimization, the NMR shielding constants are calculated using the Gauge-Including Atomic Orbital (GIAO) method with a larger basis set, such as 6-311+G(2d,p), to improve accuracy.[3] The calculated shielding constants are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound, typically TMS, computed at the same level of theory.
-
Mass Spectrometry (MS) : The prediction of mass spectra involves the computational modeling of the molecule's fragmentation upon ionization. Various software packages can predict the fragmentation patterns based on the principles of mass spectrometry, including the stability of carbocations and radical species that are formed. These programs can generate a theoretical mass spectrum showing the expected fragments and their relative abundances.
References
- 1. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impacts of basis sets, solvent models, and NMR methods on the accuracy of 1H and 13C chemical shift calculations for biaryls: a DFT study | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 3. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 3-Bromo-3-ethylpentane: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for 3-Bromo-3-ethylpentane
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This compound, a halogenated organic compound, is classified as hazardous waste and requires specific disposal procedures. This guide provides essential, step-by-step instructions for its safe management and disposal.
Immediate Safety and Handling
Before handling this compound, it is crucial to be familiar with its potential hazards and the necessary safety precautions. Always consult the Safety Data Sheet (SDS) for comprehensive information.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.
-
Skin Protection: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Quantitative Data
Below is a summary of the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₇H₁₅Br |
| Molecular Weight | 179.10 g/mol [1] |
| Boiling Point | 158.9 ± 8.0 °C[2] |
| Density | 1.138 ± 0.06 g/cm³ (Predicted)[3] |
| CAS Number | 73908-04-0 |
Disposal Plan: Step-by-Step Guidance
The disposal of this compound must be handled as hazardous waste. In-lab treatment or neutralization is not recommended. The primary method of disposal is through a licensed hazardous waste disposal company.
Step 1: Segregation of Waste
-
It is critical to segregate halogenated organic waste from non-halogenated waste streams.[4][5][6] Mixing these waste types can complicate the disposal process and increase costs.[6][7]
-
Do not mix this compound waste with other waste categories such as acids, bases, heavy metals, or oxidizers.[4][7]
Step 2: Waste Collection and Storage
-
Use a designated, leak-proof, and chemically compatible container for collecting all waste containing this compound. This includes contaminated consumables like pipette tips, gloves, and absorbent materials.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[8] Do not use abbreviations.[8]
-
Keep the waste container securely closed when not in use and store it in a cool, dry, and well-ventilated area, away from incompatible materials.[7][8]
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations for waste manifest documentation and record-keeping.
Experimental Protocols
As in-lab treatment of this compound for disposal is not advised, no experimental protocols for neutralization are provided. The standard and required protocol is the collection and transfer of the hazardous waste to a certified disposal facility.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C7H15Br | CID 12571322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:73908-04-0 | Chemsrc [chemsrc.com]
- 3. lookchem.com [lookchem.com]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
Personal protective equipment for handling 3-Bromo-3-ethylpentane
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the proper use and disposal of 3-Bromo-3-ethylpentane (CAS No: 73908-04-0). Adherence to these guidelines is critical for ensuring laboratory safety and operational integrity.
Chemical Identifier:
-
Name: this compound
-
Synonyms: triethylcarbinyl bromide
-
Molecular Formula: C₇H₁₅Br
Hazard Summary: this compound is a liquid that presents several health and physical hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its hazard statements are:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Based on information for similar brominated alkanes, it should also be treated as a flammable liquid.[5]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield must be worn over goggles to protect against splashes. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contaminated. |
| Body | Flame-retardant lab coat | A fully buttoned, long-sleeved lab coat is required. Ensure it is made of a material appropriate for handling flammable and corrosive substances. |
| Respiratory | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
| Footwear | Closed-toe shoes | Shoes should be made of a non-porous material to protect against spills. |
Experimental Protocols: Safe Handling and Disposal
A systematic approach is essential for safely handling and disposing of this compound.
Handling Protocol:
-
Pre-Experiment Preparation:
-
Ensure a safety shower and eyewash station are readily accessible.
-
Locate the appropriate fire extinguisher (e.g., dry chemical, CO₂).
-
Verify that the chemical fume hood is functioning correctly.
-
Have a chemical spill kit readily available.
-
-
Handling the Chemical:
Disposal Plan:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials in a designated, properly labeled hazardous waste container.
-
The container should be clearly labeled as "Hazardous Waste," "Flammable," and include the full chemical name.
-
Do not mix with other waste streams, especially incompatible materials.
-
-
Storage of Waste:
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[5]
-
Keep the container tightly closed when not in use.
-
-
Disposal:
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Do not pour down the drain or dispose of in regular trash.
-
Incompatible Materials:
Visualization of Safe Handling Workflow
The following diagram outlines the key steps for the safe handling and disposal of this compound.
Caption: Safe Handling and Disposal Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
